AZD-4818
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-chloro-5-[(2S)-3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTUHSABWJPWNK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OC[C@H](CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143232 | |
| Record name | AZD-4818 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003566-93-5 | |
| Record name | AZD-4818 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003566935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4818 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-4818 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-4818 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UP6P540K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-4818: A Technical Overview of a C-C Chemokine Receptor 1 (CCR1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1). Developed by AstraZeneca, it was investigated as a potential therapeutic for chronic obstructive pulmonary disease (COPD) due to the role of CCR1 in mediating inflammatory cell recruitment. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing its pharmacological properties, the signaling pathways it modulates, and the methodologies used in its preclinical and clinical evaluation. While showing promise in preclinical models, this compound did not demonstrate significant efficacy in clinical trials for COPD and its development for this indication was discontinued.
Core Mechanism of Action: CCR1 Antagonism
This compound functions as a competitive antagonist of the CCR1 receptor.[1] This G protein-coupled receptor is a key component of the inflammatory cascade, primarily activated by chemokines such as Macrophage Inflammatory Protein-1α (MIP-1α or CCL3).[1] By binding to CCR1, this compound blocks the interaction of these pro-inflammatory ligands, thereby inhibiting the downstream signaling events that lead to the recruitment and activation of inflammatory cells, including monocytes, neutrophils, and macrophages.[1]
Signaling Pathways Modulated by this compound
The binding of chemokines like MIP-1α to CCR1 initiates a cascade of intracellular signaling events. In the context of inflammatory conditions such as COPD, the CCR1 signaling pathway is known to involve the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways. By antagonizing the CCR1 receptor, this compound effectively inhibits the activation of these downstream pathways, leading to a reduction in the inflammatory response.
Quantitative Pharmacological Data
Preclinical and Clinical Evaluation
In Vivo Preclinical Studies
A key preclinical study investigated the effect of this compound in a cigarette smoke-induced model of lung inflammation in mice.
Table 1: Summary of In Vivo Preclinical Study of this compound
| Parameter | Details |
| Animal Model | Cigarette smoke-exposed mice |
| Compound | This compound |
| Administration | Nebulized inhalation |
| Dosage | 0.3-26 µg/kg |
| Duration | 5 days |
| Primary Outcome | Neutrophil influx into bronchoalveolar lavage (BAL) fluid |
| Result | Inhibition of neutrophil influx into the BAL fluid[1] |
A detailed protocol for this specific study is not publicly available. However, a general workflow for such an experiment would be as follows:
Clinical Trials
This compound progressed to a Phase II clinical trial (NCT00629239) to assess its tolerability, safety, and efficacy in patients with moderate to severe COPD.
Table 2: Summary of Phase II Clinical Trial (NCT00629239)
| Parameter | Details |
| Study Design | Double-blind, placebo-controlled, randomized, parallel-group |
| Patient Population | 65 patients with moderate to severe COPD |
| Treatment Arm | This compound (300 µg, inhaled twice daily via Turbuhaler®) |
| Control Arm | Placebo |
| Duration | 4 weeks |
| Primary Endpoints | Tolerability and Safety |
| Secondary Endpoints | Efficacy (Lung function, functional capacity, health status) |
| Results | Well tolerated with no significant difference in adverse events between this compound and placebo. No statistically significant improvement in FEV1, morning PEF, or other efficacy measures compared to placebo. |
Conclusion
This compound is a well-characterized potent antagonist of the CCR1 receptor. Its mechanism of action centers on the inhibition of chemokine-mediated inflammatory cell recruitment by blocking the CCR1 signaling pathway. While preclinical studies in animal models of COPD demonstrated a relevant pharmacological effect, this did not translate into clinical efficacy in a Phase II trial. The development of this compound for COPD was subsequently discontinued. This case highlights the challenge of translating preclinical findings in inflammation models to successful clinical outcomes in complex human diseases like COPD.
References
AZD-4818: A Technical Overview of its CCR1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Developed by AstraZeneca, this small molecule was investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD).[2] The therapeutic rationale for a CCR1 antagonist in inflammatory diseases stems from the receptor's key role in mediating the migration of inflammatory cells, such as neutrophils and monocytes, to sites of inflammation. By blocking the CCR1 signaling pathway, this compound aims to reduce the influx of these cells and thereby ameliorate inflammatory processes. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailed experimental methodologies for assessing CCR1 antagonist activity, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions by competitively inhibiting the binding of endogenous CCR1 ligands, most notably macrophage inflammatory protein-1α (MIP-1α or CCL3), to the CCR1 receptor.[1] This blockade prevents the downstream signaling cascade that leads to the recruitment and activation of inflammatory leukocytes.
Quantitative Data Summary
Preclinical Efficacy
| Experiment | Model | Compound | Dose | Effect | Source |
| Neutrophil Influx | Cigarette smoke-induced inflammation in mice | This compound | 0.3-26 µg/kg (nebulized inhalation for 5 days) | Inhibition of neutrophil influx into the bronchoalveolar lavage fluid. | [1] |
Clinical Trial Data: NCT00629239
This Phase II, randomized, double-blind, placebo-controlled study evaluated the tolerability and efficacy of inhaled this compound in patients with moderate to severe COPD.[3]
| Parameter | Treatment Group (this compound) | Placebo Group | p-value | Outcome | Source |
| Patient Population | n=33 | n=32 | - | Moderate to severe COPD | [3] |
| Dosing Regimen | 300 µg twice daily (inhaled) for 4 weeks | Placebo twice daily for 4 weeks | - | - | [3] |
| Change in FEV₁ from baseline | - | - | 0.69 | No statistically significant difference | [3] |
| Change in Morning PEF from baseline | - | - | 0.23 | No statistically significant difference | [3] |
| Tolerability | 13 treatment-related adverse events, 2 serious adverse events | 14 treatment-related adverse events | - | Well-tolerated | [3] |
Experimental Protocols
CCR1 Receptor Binding Assay (General Protocol)
This protocol is a generalized method for assessing the binding affinity of a test compound like this compound to the CCR1 receptor.
Objective: To determine the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor.
Materials:
-
HEK293 cells stably expressing human CCR1
-
Radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture HEK293-CCR1 cells to confluency. Harvest cells and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Chemotaxis Assay (General Protocol)
This protocol describes a method to evaluate the functional ability of a CCR1 antagonist to block chemokine-induced cell migration.
Objective: To assess the inhibitory effect of this compound on the migration of CCR1-expressing cells towards a chemokine gradient.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or primary human monocytes)
-
Chemoattractant (e.g., MIP-1α/CCL3)
-
Test compound (e.g., this compound)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Label the CCR1-expressing cells with a fluorescent dye like Calcein-AM.
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add the assay medium containing the chemoattractant (MIP-1α).
-
In the upper chamber (the Transwell insert), add the fluorescently labeled cells that have been pre-incubated with various concentrations of the test compound (this compound) or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Detection: After incubation, remove the non-migrated cells from the top of the insert membrane. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell migration at each concentration of the test compound compared to the vehicle control. Determine the IC50 value for the inhibition of chemotaxis.
In Vivo Neutrophil Influx Assay (Mouse Model)
This protocol outlines a method to assess the in vivo efficacy of a CCR1 antagonist in a mouse model of lung inflammation.
Objective: To quantify the effect of this compound on neutrophil recruitment to the lungs in response to an inflammatory stimulus.
Materials:
-
Mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., cigarette smoke exposure or intranasal lipopolysaccharide)
-
Test compound (e.g., this compound) administered via a relevant route (e.g., nebulized inhalation)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Tracheal cannula
-
Flow cytometer and appropriate antibodies (e.g., anti-Ly6G)
Procedure:
-
Animal Model: Expose mice to an inflammatory stimulus (e.g., daily cigarette smoke for a specified period).
-
Drug Administration: Treat the mice with this compound or vehicle control at specified doses and time points.
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, anesthetize the mice and perform a BAL by instilling and retrieving a known volume of PBS through a tracheal cannula.
-
Cell Counting and Staining: Determine the total number of cells in the BAL fluid. Stain the cells with fluorescently labeled antibodies specific for neutrophils (e.g., anti-Ly6G).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number and percentage of neutrophils in the BAL fluid.
-
Data Analysis: Compare the number of neutrophils in the BAL fluid of the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of neutrophil influx.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a well-characterized CCR1 antagonist that has demonstrated preclinical efficacy in reducing inflammatory cell infiltration in a model of lung inflammation. However, in a Phase II clinical trial for moderate to severe COPD, it did not show a significant therapeutic benefit despite being well-tolerated.[3] This outcome is in line with the broader challenges faced by other CCR1 antagonists in clinical development for various inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of chemokine receptor antagonism and drug development, highlighting the critical steps from in vitro characterization to in vivo and clinical evaluation. Further investigation into the complexities of CCR1 biology and its role in different inflammatory contexts may be necessary to unlock the full therapeutic potential of targeting this pathway.
References
AZD-4818 for Chronic Obstructive Pulmonary Disease (COPD) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] It was investigated as a potential therapeutic agent for chronic obstructive pulmonary disease (COPD), a progressive inflammatory lung disease. The rationale for its development centered on the role of CCR1 in mediating the inflammatory cascade characteristic of COPD. This technical guide provides a comprehensive overview of the research on this compound for COPD, summarizing the available quantitative data, detailing experimental protocols from key studies, and visualizing the underlying biological pathways and research workflows. While this compound demonstrated a favorable safety profile in clinical trials, it ultimately did not show a significant beneficial effect in patients with moderate to severe COPD.[2][3] This document serves as an in-depth resource for researchers and professionals in the field of respiratory drug development.
Core Mechanism of Action and Rationale
This compound functions by inhibiting the binding of the CCR1 ligand, macrophage inflammatory protein-1α (MIP-1α), to its receptor.[1] This interaction is a key step in the recruitment and activation of inflammatory cells, such as monocytes, neutrophils, and macrophages, to sites of inflammation.[1] In the context of COPD, which is characterized by a chronic inflammatory response to inhaled irritants like cigarette smoke, the CCR1 pathway is believed to play a significant role.[4][5] Upregulation of CCR1 has been observed in COPD patients and is associated with disease severity.[5] Therefore, the therapeutic hypothesis was that by blocking the CCR1 receptor, this compound could attenuate the inflammatory response in the lungs of COPD patients, thereby alleviating symptoms and potentially modifying disease progression.
Signaling Pathway
The signaling cascade initiated by cigarette smoke exposure and leading to inflammation in COPD involves the CCR1 pathway. Cigarette smoke extract can induce the upregulation of CCR1, which, upon ligand binding, activates downstream signaling pathways including the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and nuclear factor-κB (NF-κB) pathways.[4][6] This ultimately leads to the transcription of pro-inflammatory cytokines and the recruitment of inflammatory cells.
Preclinical Research
In Vivo Animal Model
A key preclinical study utilized a cigarette smoking mouse model to evaluate the in vivo efficacy of this compound.[1]
-
Experimental Protocol:
-
Animal Model: Mice were exposed to cigarette smoke to induce a COPD-like inflammatory phenotype.
-
Intervention: this compound was administered via nebulized inhalation at doses ranging from 0.3 to 26 μg/kg for 5 days.[1]
-
Primary Endpoint: The primary endpoint was the assessment of neutrophil influx into the bronchoalveolar lavage (BAL) fluid.[1]
-
-
Quantitative Data:
| Animal Model | Intervention | Dosage | Duration | Outcome |
| Cigarette Smoking Mouse Model | Nebulized this compound | 0.3-26 μg/kg | 5 days | Inhibition of neutrophil influx into BAL fluid[1] |
Clinical Research: The NCT00629239 Trial
The primary clinical investigation of this compound in COPD was a Phase IIa, double-blind, placebo-controlled, randomized, parallel-group study (NCT00629239).[2][3][7]
Experimental Protocol
-
Study Design:
-
Patient Population:
-
Intervention:
-
Assessments:
-
Safety: Monitored through the recording of adverse events.[2]
-
Efficacy:
-
Lung Function: Forced Expiratory Volume in 1 second (FEV1) and morning Peak Expiratory Flow (PEF).[2]
-
Functional Capacity: 6-minute walk test.[2]
-
Health Status and Dyspnea: Modified Medical Research Council (MMRC) dyspnoea index, BODE index (Body-mass index, airflow Obstruction, Dyspnea, and Exercise capacity), and the COPD Clinical Questionnaire (CCQ).[2]
-
-
Pharmacokinetics: Plasma concentrations of this compound were measured after the first dose and after 2 and 4 weeks of treatment.[2][3]
-
Quantitative Data
Efficacy Outcomes:
The study found no statistically significant difference between this compound and placebo for any of the efficacy endpoints.[2][3]
| Endpoint | This compound vs. Placebo Difference | p-value |
| Change from baseline in FEV1 | 0.026 L | 0.69[2][3] |
| Change from baseline in morning PEF | -6 L/min | 0.23[2][3] |
| 6-minute walk test | No significant difference | Not reported[2][3] |
| MMRC dyspnoea index | No significant difference | Not reported[2][3] |
| BODE index | No significant difference | Not reported[2][3] |
| CCQ scores | No significant difference | Not reported[2][3] |
Safety and Tolerability:
This compound was generally well tolerated.[2][3]
| Safety Parameter | This compound (n=33) | Placebo (n=32) |
| Treatment-related Adverse Events | 13 | 14[2][3] |
| Serious Adverse Events | 2 (exacerbation [not treatment-related], deep vein thrombosis [treatment-related]) | 0[2][3] |
| Discontinuations | 7 | 4[2] |
Pharmacokinetics:
Plasma concentrations of this compound indicated that patients were exposed to the drug as expected.[2][3] Specific pharmacokinetic parameters from this study are not detailed in the primary publication.
Research and Development Workflow
The development of this compound for COPD followed a logical progression from preclinical investigation to clinical evaluation.
Conclusion
The investigation of this compound for the treatment of COPD provides a valuable case study in respiratory drug development. While the preclinical rationale was sound and the drug demonstrated a good safety profile, the lack of clinical efficacy in a well-designed Phase IIa trial led to the discontinuation of its development for this indication.[2][3] These findings, which are consistent with the lack of success of other CCR1 antagonists in various inflammatory diseases, underscore the complexities of translating preclinical findings into clinical benefit. This technical guide offers a comprehensive repository of the available data on this compound for COPD, serving as a resource for future research in this area.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CC-chemokine receptors in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
AZD-4818: An In-depth Technical Guide on a CCR1 Antagonist for Chronic Obstructive Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1) developed by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). The rationale for its development was based on the role of CCR1 in mediating the inflammatory response, particularly the recruitment of neutrophils, which are implicated in the pathogenesis of COPD. Despite promising preclinical evidence of anti-inflammatory activity, this compound was discontinued (B1498344) after a Phase IIa clinical trial in patients with moderate to severe COPD did not demonstrate a significant beneficial effect on lung function or other clinical endpoints. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of this compound.
Introduction to CCR1 and its Role in COPD
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that is expressed on various immune cells, including neutrophils, monocytes, and macrophages.[1] Its primary endogenous ligand is the chemokine CCL3 (also known as macrophage inflammatory protein-1α or MIP-1α). The interaction between CCL3 and CCR1 triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. In the context of COPD, which is characterized by chronic inflammation of the airways, the CCR1 pathway is believed to play a significant role in the persistent recruitment of inflammatory cells to the lungs, contributing to tissue damage and airflow limitation. Therefore, antagonizing the CCR1 receptor was identified as a promising therapeutic strategy to mitigate the underlying inflammation in COPD.
Discovery and Preclinical Development
Compound Discovery
This compound belongs to the chemical class of spirocyclic piperidine (B6355638) derivatives and is also classified as a phenoxyacetic acid derivative. The discovery of this compound was the result of a drug discovery program at AstraZeneca aimed at identifying potent and selective small-molecule antagonists of the CCR1 receptor. The specific details of the lead optimization process are proprietary; however, the discovery is documented in patents WO2008103126 and WO2009011653, which describe the composition of matter and methods of use for a series of spirocyclic piperidine chemokine CCR1 antagonists, including this compound.
Preclinical Pharmacology
Preclinical studies were conducted to evaluate the in vitro and in vivo pharmacological properties of this compound.
In Vitro Activity: While specific quantitative data such as IC50 or Ki values from in vitro assays are not publicly available, it is understood that this compound is a potent antagonist of the CCR1 receptor. Standard assays would have been employed to determine its affinity and functional antagonist activity.
In Vivo Activity: A key preclinical study demonstrated the in vivo efficacy of this compound in a relevant animal model. In a study involving cigarette smoke-exposed mice, a model that recapitulates some of the inflammatory features of COPD, nebulized this compound was shown to inhibit the influx of neutrophils into the bronchoalveolar lavage (BAL) fluid.[1] This finding provided in vivo proof-of-concept for the anti-inflammatory effects of this compound in the lung.
Preclinical Data Summary
| Parameter | Species/Model | Key Finding |
| In Vitro Potency | Not Publicly Disclosed | Potent CCR1 antagonist activity. |
| In Vivo Efficacy | Cigarette Smoke-Exposed Mice | Nebulized this compound inhibited neutrophil influx into bronchoalveolar lavage fluid.[1] |
Clinical Development
The clinical development program for this compound in COPD included at least one Phase I study in healthy volunteers and a Phase IIa study in patients with moderate to severe COPD.
Phase I Study
A Phase I study (NCT00687232) was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending inhaled doses of this compound in healthy Japanese male volunteers. The results of this study have not been published in detail.
Phase IIa Clinical Trial (NCT00629239)
A Phase IIa, double-blind, placebo-controlled, randomized, parallel-group study was conducted to evaluate the tolerability, safety, and efficacy of inhaled this compound in patients with moderate to severe COPD.[2][3]
Study Design:
-
Participants: 65 patients with moderate to severe COPD.
-
Intervention: this compound (300 µg) or placebo, administered twice daily via a Turbuhaler® for 4 weeks.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Lung function (FEV1, morning PEF), functional capacity (6-minute walk test), and health status (MMRC dyspnoea index, BODE index, CCQ scores).
Results: this compound was well tolerated, with a similar incidence of adverse events between the treatment and placebo groups. However, the study failed to demonstrate any significant improvement in lung function or other clinical endpoints compared to placebo. Plasma concentrations of this compound confirmed that patients were exposed to the drug as expected.[2][3]
Clinical Trial Data Summary
| Endpoint | This compound (n=33) | Placebo (n=32) | p-value |
| Change from Baseline in FEV1 (L) | - | - | 0.69 |
| Change from Baseline in Morning PEF (L/min) | - | - | 0.23 |
| Treatment-Related Adverse Events | 13 | 14 | - |
| Serious Adverse Events | 2 | 0 | - |
| Discontinuations | 7 | 4 | - |
Specific mean change from baseline values for FEV1 and PEF were not provided in the primary publication, only the difference between treatments and the p-value.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the CCR1 receptor. By binding to CCR1, it prevents the binding of endogenous chemokine ligands, most notably CCL3 (MIP-1α). This blockade inhibits the downstream signaling pathways that are normally activated by CCR1, which are crucial for the chemotaxis and activation of inflammatory cells.
Caption: CCR1 signaling pathway and the antagonistic action of this compound.
Experimental Protocols
CCR1 Radioligand Binding Assay (Hypothetical Protocol)
Objective: To determine the binding affinity of this compound for the human CCR1 receptor.
Methodology:
-
Membrane Preparation: Membranes from a cell line stably expressing the human CCR1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]CCL3) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Hypothetical Protocol)
Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit CCL3-induced neutrophil migration.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
Assay Setup: A multi-well chemotaxis chamber with a microporous membrane is used. The lower chamber contains CCL3 as the chemoattractant, while the upper chamber contains the isolated neutrophils pre-incubated with varying concentrations of this compound or vehicle control.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient to allow cell migration (e.g., 90 minutes).
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, for example, by cell counting using a flow cytometer or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Data Analysis: The concentration of this compound that inhibits 50% of the CCL3-induced neutrophil migration (IC50) is calculated.
Phase IIa Clinical Trial Protocol (NCT00629239)
Objective: To assess the tolerability, safety, and efficacy of inhaled this compound in patients with moderate to severe COPD.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients aged 40-80 years with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1 between 40% and 80% of the predicted normal value.
-
Treatment: Patients were randomized to receive either this compound 300 µg or matching placebo, administered twice daily via a Turbuhaler® for 4 weeks.
-
Assessments:
-
Safety: Monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Efficacy:
-
Lung Function: Spirometry (FEV1, FVC) and peak expiratory flow (PEF) were measured at baseline and at various time points during the treatment period.
-
Functional Capacity: The 6-minute walk test was performed at baseline and at the end of treatment.
-
Health Status and Symptoms: Assessed using the Modified Medical Research Council (MMRC) dyspnoea scale, the BODE index, and the COPD Clinical Questionnaire (CCQ).
-
-
-
Pharmacokinetics: Plasma concentrations of this compound were measured after the first dose and after 2 and 4 weeks of treatment.
-
Statistical Analysis: Efficacy endpoints were analyzed using an analysis of covariance (ANCOVA) model with treatment and country as factors and the baseline value as a covariate.
Experimental and Developmental Workflows
Caption: A hypothetical preclinical development workflow for this compound.
Caption: Workflow for the Phase IIa clinical trial of this compound (NCT00629239).
Conclusion and Future Perspectives
The development of this compound represents a rational, target-based approach to drug discovery for COPD. The compound demonstrated the desired preclinical activity by inhibiting neutrophil recruitment in an animal model of lung inflammation. However, the lack of efficacy in a well-conducted Phase IIa clinical trial underscores the challenges of translating preclinical findings in complex diseases like COPD to clinical benefit. Several factors could have contributed to this outcome, including the possibility that CCR1 antagonism alone is insufficient to modify the disease process in established COPD, the specific patient population studied, or the duration of treatment. The discontinuation of this compound highlights the importance of robust preclinical models that are predictive of clinical efficacy and the need for a deeper understanding of the specific inflammatory phenotypes in COPD to guide the development of targeted therapies. While this compound development was halted, the exploration of chemokine receptor antagonists in inflammatory diseases continues, and the lessons learned from this program can inform future drug discovery efforts.
References
AZD-4818: A Technical Guide for Researchers
This document provides a comprehensive technical overview of AZD-4818, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological activity, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name (S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₂Cl₂N₂O₇ | [1] |
| Molecular Weight | 567.46 g/mol | [1] |
| CAS Number | 1003566-93-5 | [1] |
| IUPAC Name | (S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid | - |
| SMILES | CC(C)(C(=O)O)Oc1cc(c(C=C1Cl)C(=O)NC)OC--INVALID-LINK--CN1CCC2(CC1)Oc1cc(Cl)ccc1C2 | - |
| Solubility | Soluble in DMSO. Insoluble in water. A stock solution of ≥ 2.5 mg/mL can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline. | [2] |
| pKa | Data not available | - |
| Melting Point | Data not available | - |
Pharmacological Properties
This compound is a high-affinity antagonist of the human CCR1 receptor.[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various immune cells.[3][4] By blocking the binding of natural chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1, this compound inhibits the downstream signaling cascades that lead to inflammatory cell recruitment.[2][4]
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Details | Source |
| Target | C-C chemokine receptor 1 (CCR1) | A G protein-coupled receptor involved in inflammation. | [1] |
| Mechanism of Action | Antagonist | Competitively inhibits the binding of chemokine ligands to CCR1. | [2] |
| Binding Affinity (Kᵢ) | Data not available | Described as a "potent antagonist".[1] | - |
| Functional Antagonism (IC₅₀) | Data not available | Effectively inhibits CCR1-mediated cell migration. | - |
| Therapeutic Potential | Chronic Obstructive Pulmonary Disease (COPD) | Investigated for its potential to reduce airway inflammation.[5] | - |
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human CCR1 receptor using a radiolabeled ligand.
Objective: To quantify the binding affinity (Kᵢ) of this compound for the human CCR1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 cells).[6]
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α).[6]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
Glass Fiber Filters: Pre-coated with 0.5% polyethyleneimine.
-
Scintillation Fluid.
-
96-well plates.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled CCL3 (1 µM, for non-specific binding) or this compound dilution.
-
50 µL of [¹²⁵I]-CCL3 (final concentration ~0.1 nM).
-
100 µL of cell membrane suspension (20-40 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[6]
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-CCL3 binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[6]
-
In Vivo Cigarette Smoke-Induced COPD Mouse Model
This protocol describes the induction of a COPD-like phenotype in mice through exposure to cigarette smoke and the subsequent evaluation of this compound's anti-inflammatory effects.
Objective: To assess the efficacy of this compound in reducing airway inflammation in a mouse model of COPD.
Materials:
-
Cigarettes: Standard research cigarettes (e.g., 3R4F).[8]
-
Smoking Apparatus: A whole-body exposure chamber.
-
Test Compound: this compound, prepared for nebulized inhalation.[2]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Anesthetic: Ketamine/xylazine or isoflurane.
-
Cytokine/Chemokine Analysis: ELISA or multiplex bead array kits for mouse TNF-α, IL-1α, CCL2, and CCL3.[7]
-
Flow Cytometer.
-
Microscope and slides.
Procedure:
-
Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Cigarette Smoke Exposure:
-
Drug Administration:
-
During the final 5 days of the smoke exposure period, administer nebulized this compound (0.3-26 µg/kg) or vehicle control to the mice.[2]
-
-
Bronchoalveolar Lavage (BAL):
-
24 hours after the final drug administration, anesthetize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and retrieve 1 mL of sterile PBS three times. Pool the recovered fluid (BALF).
-
-
BALF Analysis:
-
Cell Count and Differentials: Centrifuge a small aliquot of the BALF, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides and stain to differentiate macrophages, neutrophils, and lymphocytes.[7][10]
-
Cytokine and Chemokine Levels: Centrifuge the remaining BALF to pellet the cells. Analyze the supernatant for levels of TNF-α, IL-1α, CCL2, and CCL3 using ELISA or a multiplex assay.[7][11]
-
-
Data Analysis:
-
Compare the total and differential cell counts, as well as cytokine and chemokine levels, between the different treatment groups (air-exposed control, smoke-exposed vehicle, smoke-exposed this compound) using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR1 signaling pathway and the experimental workflows described in this guide.
Caption: CCR1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for the In Vitro Radioligand Binding Assay.
Caption: Workflow for the In Vivo Cigarette Smoke-Induced COPD Model.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a chemokine CCR1 antagonist: WO2008103126 and WO2009011653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inflammatory changes in the airways of mice caused by cigarette smoke exposure are only partially reversed after smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. Response biomarkers of inhalation exposure to cigarette smoke in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Target Validation of AZD-4818 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-4818 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a key mediator in the recruitment of inflammatory cells, making it a compelling target for therapeutic intervention in a range of inflammatory diseases. This technical guide provides an in-depth overview of the target validation for this compound, summarizing its mechanism of action, preclinical data, and clinical findings in the context of inflammatory diseases, with a primary focus on Chronic Obstructive Pulmonary Disease (COPD). While this compound demonstrated a favorable safety profile, it did not show significant clinical efficacy in a Phase II trial for COPD. This guide presents the available data to inform future research and development of CCR1-targeted therapies.
Introduction: The Role of CCR1 in Inflammation
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T-cells, and dendritic cells.[1] Its primary function is to mediate the migration of these cells to sites of inflammation in response to binding with its chemokine ligands.
Key CCR1 Ligands in Inflammation:
-
CCL3 (MIP-1α): Macrophage Inflammatory Protein-1 alpha
-
CCL5 (RANTES): Regulated on Activation, Normal T Cell Expressed and Secreted
-
CCL7 (MCP-3): Monocyte Chemoattractant Protein-3
-
Other Ligands: CCL8, CCL13, CCL14, CCL15, and CCL23[1]
The interaction of these chemokines with CCR1 initiates a signaling cascade that leads to chemotaxis, the directed movement of immune cells along a chemical gradient. This process is crucial for the body's immune response but can become dysregulated in chronic inflammatory conditions, leading to excessive immune cell infiltration and tissue damage.[2] Consequently, blocking the CCR1 signaling pathway with an antagonist like this compound presents a rational therapeutic strategy to mitigate inflammation.
This compound: A CCR1 Antagonist
This compound is a small molecule developed by AstraZeneca as a selective antagonist of CCR1.[3] It was investigated as a potential treatment for COPD, a chronic inflammatory lung disease.[3][4] The rationale for its development was based on the hypothesis that by inhibiting CCR1-mediated recruitment of inflammatory cells to the lungs, this compound could reduce inflammation and improve lung function in COPD patients.
Preclinical Target Validation
While a dedicated, comprehensive preclinical data package for this compound is not publicly available, the general approach to validating a CCR1 antagonist involves a series of in vitro and in vivo studies. The following sections describe the typical experimental protocols and showcase data from other CCR1 antagonists to illustrate the validation process.
In Vitro Assays
A crucial step in validating a CCR1 antagonist is to demonstrate its potency and selectivity in vitro. Standard assays include:
-
Competitive Radioligand Binding Assays: These assays determine the affinity of the antagonist for the CCR1 receptor by measuring its ability to displace a radiolabeled CCR1 ligand (e.g., [125I]-CCL3). The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
Calcium Mobilization Assays: CCR1 activation leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block the calcium flux induced by a CCR1 agonist in cells expressing the receptor.
-
Chemotaxis Assays (Transwell Migration Assays): These functional assays directly assess the ability of the antagonist to inhibit the migration of immune cells towards a CCR1 ligand.
Table 1: Illustrative In Vitro Profile of a CCR1 Antagonist (Data for BX-471)
| Assay Type | Cell Line | Ligand | Parameter | Value (nM) |
| Competitive Binding | HEK293-hCCR1 | [125I]-CCL3 | Ki | 2.8 |
| Competitive Binding | HEK293-hCCR1 | [125I]-CCL5 | Ki | 1.0 |
| Competitive Binding | HEK293-hCCR1 | [125I]-CCL7 | Ki | 5.5 |
| Calcium Mobilization | CCR1-expressing cells | CCL3 | IC50 | Not Reported |
| Chemotaxis | Human Monocytes | CCL3 | IC50 | Not Reported |
Note: This data for BX-471 is provided as an example of typical in vitro validation data for a CCR1 antagonist.
In Vivo Models of Inflammatory Disease
The efficacy of a CCR1 antagonist is further evaluated in animal models that recapitulate key aspects of human inflammatory diseases. For a COPD therapeutic, relevant models would include:
-
Cigarette Smoke Exposure Models: Chronic exposure of rodents to cigarette smoke induces lung inflammation, emphysema, and airway remodeling, mimicking key features of human COPD.
-
Lipopolysaccharide (LPS) Challenge Models: Intranasal or intratracheal administration of LPS, a component of Gram-negative bacteria, induces an acute inflammatory response in the lungs, characterized by neutrophil and macrophage infiltration.
Experimental Protocol: Cigarette Smoke-Induced Lung Inflammation in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Exposure: Mice are exposed to whole-body or nose-only cigarette smoke for a defined period (e.g., 4-6 months).
-
Treatment: this compound or vehicle is administered (e.g., via inhalation or systemically) before or during the smoke exposure period.
-
Endpoints:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantification of inflammatory cells (macrophages, neutrophils, lymphocytes).
-
Lung Histology: Assessment of lung inflammation, emphysema (mean linear intercept), and goblet cell hyperplasia.
-
Cytokine and Chemokine Levels: Measurement of pro-inflammatory mediators in BAL fluid or lung homogenates (e.g., TNF-α, IL-6, KC).
-
Lung Function Measurement: Assessment of airway hyperresponsiveness and lung mechanics.
-
Clinical Validation: The this compound COPD Trial (NCT00629239)
A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the tolerability, safety, and efficacy of inhaled this compound in patients with moderate to severe COPD.[4][5]
Study Design
-
Participants: 65 patients with moderate to severe COPD.[4][5]
-
Intervention: Inhaled this compound (300 µg twice daily) or placebo for 4 weeks.[4][5]
-
Primary Outcome: Change from baseline in forced expiratory volume in 1 second (FEV1).
-
Secondary Outcomes: Safety and tolerability, other lung function parameters, functional capacity (6-minute walk test), and health status.[4][5]
Clinical Findings
Table 2: Efficacy Outcomes of the this compound Phase II COPD Trial [4][5]
| Outcome Measure | This compound (n=33) | Placebo (n=32) | Difference (p-value) |
| Change from Baseline in FEV1 (L) | - | - | 0.026 (p=0.69) |
| Change from Baseline in Morning PEF (L/min) | - | - | -6 (p=0.23) |
Table 3: Safety and Tolerability of this compound in the Phase II COPD Trial [4][5]
| Adverse Event | This compound (n=33) | Placebo (n=32) |
| Treatment-Related Adverse Events | 13 | 14 |
| Serious Adverse Events | 2 (1 exacerbation, 1 deep vein thrombosis) | 0 |
| Discontinuations due to Adverse Events | 7 | 4 |
The study concluded that inhaled this compound was well tolerated but showed no beneficial effect on lung function, functional capacity, or health status in patients with moderate to severe COPD.[4][5] Plasma concentrations of this compound confirmed that patients were exposed to the drug as expected.[4][5]
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade involving multiple pathways that ultimately result in cellular responses such as chemotaxis, adhesion, and the release of pro-inflammatory mediators.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Validation of a CCR1 Antagonist
The following diagram illustrates a typical workflow for the in vitro characterization of a CCR1 antagonist.
Caption: A typical experimental workflow for the in vitro validation of a CCR1 antagonist.
Discussion and Future Perspectives
The development of this compound for COPD highlights the complexities of translating a promising therapeutic hypothesis into clinical efficacy. Despite strong preclinical rationale for targeting CCR1 in inflammatory diseases, the lack of a beneficial effect of this compound in COPD patients suggests several possibilities:
-
Redundancy in Inflammatory Pathways: Other chemokine receptors and inflammatory mediators may play a more dominant or redundant role in the pathophysiology of established COPD, making the inhibition of CCR1 alone insufficient.
-
Disease Heterogeneity: COPD is a complex and heterogeneous disease. It is possible that CCR1 antagonism may be effective in a specific subset of patients with a particular inflammatory phenotype that was not specifically selected for in the clinical trial.
-
Target Engagement and Drug Delivery: While plasma levels of this compound were detected, it is possible that the local concentration in the lung tissue was not sufficient to achieve the required level of CCR1 occupancy for a therapeutic effect.
The findings from the this compound program, along with those of other CCR1 antagonists in various inflammatory conditions, underscore the importance of a deeper understanding of the specific inflammatory pathways driving different diseases and patient subsets. Future efforts in this area may benefit from:
-
Biomarker-Driven Patient Selection: Identifying biomarkers that can predict which patients are most likely to respond to CCR1-targeted therapies.
-
Combination Therapies: Exploring the potential of combining CCR1 antagonists with other anti-inflammatory or bronchodilator therapies.
-
Exploring Other Inflammatory Indications: The role of CCR1 in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, continues to be an active area of research.
Conclusion
The target validation of this compound provides valuable insights into the therapeutic potential and challenges of inhibiting the CCR1 pathway in inflammatory diseases. While this compound did not demonstrate efficacy in a broad COPD population, the robust preclinical rationale for targeting CCR1 remains. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and drug developers working on novel anti-inflammatory therapies, emphasizing the need for a nuanced and targeted approach to modulating the complex inflammatory cascade.
References
- 1. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Role of CCR1 in Neutrophil Recruitment: A Technical Overview of the Antagonist AZD-4818
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. However, dysregulated or excessive neutrophil infiltration can contribute to tissue damage in a variety of inflammatory diseases. The C-C chemokine receptor 1 (CCR1) has been identified as a key mediator in this process, making it an attractive therapeutic target. This technical guide provides an in-depth analysis of the role of CCR1 in neutrophil recruitment, with a specific focus on the pharmacological properties and investigational use of AZD-4818, a selective CCR1 antagonist. We will explore the underlying signaling pathways, present available quantitative data on the efficacy of this compound, and detail relevant experimental protocols for assessing neutrophil recruitment.
Introduction: CCR1 as a Mediator of Neutrophil Chemotaxis
Neutrophils, the most abundant type of white blood cell, are essential first responders to infection and injury. Their migration from the bloodstream to affected tissues is a tightly regulated process orchestrated by a class of signaling proteins known as chemokines. These chemokines bind to specific G protein-coupled receptors (GPCRs) on the surface of neutrophils, triggering a cascade of intracellular events that lead to directed cell movement, a process known as chemotaxis.
Among the various chemokine receptors expressed on neutrophils, C-C chemokine receptor 1 (CCR1) has garnered significant interest. CCR1 is activated by several pro-inflammatory chemokines, most notably CCL3 (also known as MIP-1α) and CCL5 (RANTES). Upregulation of CCR1 and its ligands is observed in numerous inflammatory conditions, suggesting a pivotal role in the pathogenesis of these diseases. Consequently, the development of CCR1 antagonists has been a key focus of pharmaceutical research aimed at mitigating excessive neutrophil-driven inflammation.
This compound: A CCR1 Antagonist
This compound is a potent and selective antagonist of the CCR1 receptor. It has been investigated as a potential therapeutic agent for inflammatory diseases where neutrophil recruitment is a key pathological feature, such as chronic obstructive pulmonary disease (COPD). While clinical trials in COPD did not demonstrate the desired efficacy, preclinical studies and in vitro data provide valuable insights into its mechanism of action and its potential to modulate neutrophil activity.[1]
Quantitative Data for this compound
The potency of this compound has been quantified in radioligand binding assays. These studies are fundamental in determining the affinity of a drug for its target receptor.
| Assay Type | Cell Line | Ligand | IC50 (nM) |
| [125I]-CCL3 Binding | RPMI 8226 (human multiple myeloma) | CCL3 | 1.8 ± 0.4 |
| [125I]-CCL3 Binding | HEK293 (recombinant human CCR1) | CCL3 | 0.5 ± 0.1 |
Table 1: In vitro potency of this compound in inhibiting CCL3 binding to the CCR1 receptor. Data from Gladue et al., 2010.
In addition to binding affinity, the functional consequence of receptor antagonism is a critical measure of a drug's potential. Preclinical evidence from a murine model of cigarette smoke-induced inflammation suggests that this compound can inhibit neutrophil influx into the lungs.
| Experimental Model | Treatment | Effect |
| Cigarette smoke-exposed mice | This compound (0.3-26 µg/kg, nebulized inhalation for 5 days) | Inhibition of neutrophil influx into the bronchoalveolar lavage (BAL) fluid. |
Table 2: In vivo effect of this compound on neutrophil recruitment. Data from MedchemExpress product information, citing preclinical studies.
The CCR1 Signaling Pathway in Neutrophil Recruitment
The binding of a chemokine ligand, such as CCL3, to CCR1 on the neutrophil surface initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This complex cascade ultimately results in the cytoskeletal rearrangements necessary for cell migration.
Caption: CCR1 signaling cascade in neutrophils.
Upon ligand binding, CCR1 activates heterotrimeric G-proteins of the Gi/o family. The activated Gα and Gβγ subunits dissociate and trigger downstream signaling cascades. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events converge to modulate the activity of small GTPases and other signaling molecules that regulate actin polymerization and cytoskeletal dynamics, ultimately leading to directed cell migration towards the chemokine gradient. This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of this entire signaling cascade.
Experimental Protocols for Assessing Neutrophil Recruitment
The efficacy of CCR1 antagonists like this compound in inhibiting neutrophil recruitment can be evaluated using a variety of in vitro and in vivo experimental models.
In Vitro Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to quantify the chemotactic response of neutrophils to a specific chemoattractant in vitro.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Neutrophils are typically isolated from fresh whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Chamber Preparation: A Boyden chamber, or a modified version such as a Transwell insert, consists of an upper and a lower compartment separated by a microporous membrane.
-
Assay Setup: The lower chamber is filled with media containing the chemoattractant (e.g., recombinant human CCL3) with or without the CCR1 antagonist (this compound) at various concentrations. A suspension of isolated neutrophils is then added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (typically 1-3 hours).
-
Quantification of Migration: After incubation, the non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI or hematoxylin), and counted using a microscope. The results are expressed as the number of migrated cells per high-power field or as a percentage of the total number of cells added.
In Vivo Murine Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation
To assess the efficacy of a CCR1 antagonist in a more physiologically relevant setting, an in vivo model of acute lung inflammation can be employed.
Caption: Workflow for an in vivo mouse model of lung inflammation.
Methodology:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used for these studies.
-
Drug Administration: Mice are pre-treated with this compound or a vehicle control. The route of administration (e.g., intraperitoneal, oral, or intranasal/inhalation) and dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Induction of Inflammation: A solution of lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) is administered to the lungs, typically via intranasal or intratracheal instillation, to induce an inflammatory response and neutrophil recruitment.
-
Sample Collection: At a predetermined time point after LPS challenge (e.g., 4, 24, or 48 hours), the mice are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving a saline solution into the lungs via a tracheal cannula.
-
Analysis: The BAL fluid is centrifuged to separate the cells from the supernatant. The cell pellet is resuspended, and total and differential cell counts are performed to quantify the number of neutrophils. The supernatant can be analyzed for levels of pro-inflammatory cytokines and chemokines using techniques such as ELISA.
Conclusion
The CCR1 receptor plays a significant role in mediating the recruitment of neutrophils to sites of inflammation. The development of selective CCR1 antagonists, such as this compound, has provided valuable tools to probe the intricacies of this process. While the clinical development of this compound for COPD has not progressed, the available preclinical and in vitro data underscore the potential of targeting the CCR1 pathway to modulate neutrophil-driven inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation of CCR1 antagonists and their therapeutic potential in a range of inflammatory disorders. Further research is warranted to fully elucidate the therapeutic window and potential applications for this class of compounds.
References
AZD-4818: A Technical Overview of a CCR1 Antagonist and Its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4818 is a potent and orally active antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Developed by AstraZeneca, it was investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The therapeutic rationale was based on the role of CCR1 in mediating the inflammatory response, a key component in the pathophysiology of COPD.[3] CCR1 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands, initiates a signaling cascade leading to the recruitment of inflammatory cells.[1] By blocking this receptor, this compound was designed to inhibit the influx of leukocytes, such as neutrophils and macrophages, to the sites of inflammation in the lungs. Despite showing a favorable safety profile, the clinical development of this compound for COPD was discontinued (B1498344) due to a lack of significant efficacy in Phase II trials.[1][4] This whitepaper provides a detailed technical guide on this compound, focusing on its mechanism of action, the CCR1 signaling pathway it inhibits, and a summary of its preclinical and clinical findings.
Core Mechanism of Action: CCR1 Antagonism
This compound functions as a competitive antagonist at the CCR1 receptor. This means it binds to the receptor but does not elicit the conformational changes necessary for signal transduction. By occupying the binding site, it prevents endogenous chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), from activating the receptor.[1] This blockade of ligand-receptor interaction is the primary mechanism by which this compound exerts its anti-inflammatory effects.
The CCR1 Signaling Pathway
The binding of a chemokine agonist to CCR1 initiates a cascade of intracellular events. As a GPCR, CCR1 is coupled to heterotrimeric G proteins, primarily of the Gαi subtype. The inhibition of this pathway by this compound is central to its therapeutic intent.
Quantitative Data Summary
Table 1: Preclinical Data for this compound
| Parameter | Species | Model | Dosing | Outcome | Citation |
| Efficacy | Mouse | Cigarette smoke-induced lung inflammation | 0.3-26 µg/kg (nebulized inhalation for 5 days) | Inhibition of neutrophil influx into bronchoalveolar lavage | [1] |
Table 2: Clinical Trial Data for this compound in Moderate to Severe COPD
| Parameter | Value |
| Study Design | Phase II, Double-blind, Placebo-controlled, Randomized |
| Patient Population | 65 patients (47 male), median age 65.6 years |
| Treatment Arm | This compound (n=33) |
| Placebo Arm | n=32 |
| Dosing Regimen | 300 µg twice daily via Turbuhaler® for 4 weeks |
| Primary Efficacy Endpoint (Change in FEV1) | No statistically significant difference vs. placebo (0.026L, p=0.69) |
| Other Efficacy Endpoints | No significant difference in morning PEF, 6-min walk test, MMRC dyspnoea index, BODE index, CCQ scores |
| Tolerability | Well tolerated |
| Treatment-Related Adverse Events | 13 with this compound, 14 with placebo |
| Serious Adverse Events (this compound) | 2 (exacerbation [not treatment-related], deep vein thrombosis [treatment-related]) |
| Discontinuations (this compound) | 7 |
| Citation | [4][5][6] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are representative protocols for key assays used to characterize CCR1 antagonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing CCR1 in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the CCR1-expressing membranes, a fixed concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]MIP-1α), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by a CCR1 agonist.
Methodology:
-
Cell Preparation: Culture cells endogenously or recombinantly expressing CCR1.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: Add a known CCR1 agonist (e.g., MIP-1α) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Determine the concentration-response curve for the antagonist's inhibition of the agonist-induced calcium flux to calculate the IC50 value.
Clinical Development and Discontinuation
This compound progressed to Phase II clinical trials for the treatment of moderate to severe COPD.[1][4] A 4-week, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of inhaled this compound.[4][5][6] The results indicated that while the drug was well-tolerated, it did not produce a statistically significant improvement in lung function (as measured by FEV1) or other clinical endpoints compared to placebo.[4][5][6] Consequently, the development of this compound for COPD was discontinued.[1] This outcome is in line with the general lack of clinical efficacy observed with other CCR1 antagonists in various inflammatory diseases.[2][4]
Conclusion
This compound is a well-characterized CCR1 antagonist that effectively blocks the initial step in the CCR1 signaling cascade. While preclinical studies showed promise in reducing inflammation, this did not translate into clinical benefit for patients with COPD. The lack of efficacy in clinical trials, a common challenge for CCR1 antagonists, led to the discontinuation of its development. The information presented in this technical guide provides a comprehensive overview of the mechanism of action and the signaling pathway inhibition of this compound, which can be valuable for researchers in the field of chemokine receptor biology and drug development for inflammatory diseases. The challenges faced by this compound and other CCR1 antagonists highlight the complexities of targeting the chemokine system for therapeutic intervention.
References
- 1. AZD 4818 - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
Pharmacological Profile of AZD-4818: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-4818 is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor 1 (CCR1). Developed by AstraZeneca, it was investigated as a potential therapeutic for chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties. This compound functions by inhibiting the binding of the natural CCR1 ligands, primarily macrophage inflammatory protein-1α (MIP-1α or CCL3), thereby preventing the recruitment and activation of key inflammatory cells such as neutrophils, monocytes, and macrophages. While preclinical studies demonstrated its potential to reduce inflammation in lung models, Phase II clinical trials in patients with moderate to severe COPD did not show a significant beneficial effect on lung function, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies.
Introduction
Chronic obstructive pulmonary disease (COPD) is a progressive and debilitating inflammatory lung disease. A key feature of COPD is the persistent influx and activation of inflammatory cells in the airways, driven by a complex network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) and its primary ligand, CCL3 (MIP-1α), are understood to play a significant role in the recruitment of neutrophils and other leukocytes to sites of inflammation.[1] Consequently, antagonism of the CCR1 receptor has been an attractive therapeutic strategy for the treatment of COPD and other inflammatory diseases.
This compound, a spirocyclic piperidine (B6355638) derivative, emerged from AstraZeneca's drug discovery program as a potent and orally active antagonist of CCR1.[1][2] This document synthesizes the available pharmacological data on this compound, providing a technical resource for researchers in the fields of pharmacology, immunology, and drug development.
Mechanism of Action
This compound exerts its pharmacological effect through competitive antagonism of the CCR1 receptor. By binding to CCR1, it prevents the interaction of endogenous chemokine ligands, most notably CCL3, but also CCL5 (RANTES) and CCL7 (MCP-3). This blockade of ligand binding inhibits the downstream signaling cascade that leads to cellular chemotaxis and activation.
Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR). Upon ligand binding, it undergoes a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This activation leads to a cascade of downstream signaling events, including:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Increased intracellular calcium mobilization.
-
Activation of downstream kinase pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2).
These signaling events culminate in the cellular responses of chemotaxis, degranulation, and the release of pro-inflammatory mediators. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling pathways.
Quantitative Pharmacological Data
Detailed quantitative data on the binding affinity and selectivity of this compound are not extensively available in the public domain. Commercial vendors describe the compound as a "potent" CCR1 antagonist.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki or IC50) | CCR1 | Human | Data not publicly available | - |
| Functional Antagonism | CCR1 | Human | Data not publicly available | - |
| Receptor Selectivity | Various | Human | Data not publicly available | - |
Note: The lack of publicly available, peer-reviewed quantitative data on binding affinity and selectivity is a significant limitation in the external evaluation of this compound.
Preclinical Pharmacology
In Vivo Efficacy in a COPD Model
This compound was evaluated in a mouse model of COPD induced by cigarette smoke exposure.
-
Study Design: Mice were exposed to cigarette smoke to induce lung inflammation, characterized by an influx of neutrophils into the airways.
-
Treatment: this compound was administered via nebulized inhalation at doses ranging from 0.3 to 26 µg/kg for 5 consecutive days.
-
Key Findings: Treatment with this compound resulted in a significant inhibition of neutrophil influx into the bronchoalveolar lavage (BAL) fluid of the cigarette smoke-exposed mice.[1]
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| Cigarette smoke-exposed mice | 0.3-26 µg/kg, nebulized inhalation, 5 days | Neutrophil count in BAL fluid | Significant inhibition | [1] |
Pharmacokinetics
Specific pharmacokinetic parameters for this compound in preclinical species (e.g., Cmax, Tmax, half-life, clearance, bioavailability) have not been published in peer-reviewed literature. The compound is described as "orally active".[1]
Clinical Pharmacology
Phase II Clinical Trial in COPD (NCT00629239)
A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the tolerability and efficacy of inhaled this compound in patients with moderate to severe COPD.[3][4]
-
Study Design: 65 patients were randomized to receive either this compound (300 µg) or placebo, administered twice daily via a Turbuhaler® for 4 weeks.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Lung function (FEV1, PEF), functional capacity (6-minute walk test), and health status questionnaires (MMRC, BODE, CCQ).
-
Pharmacokinetics: Plasma concentrations of this compound were measured after the first dose and after 2 and 4 weeks of treatment.
Table 3: Summary of Phase II Clinical Trial Results (NCT00629239)
| Parameter | This compound (n=33) | Placebo (n=32) | p-value | Reference |
| Change in FEV1 (L) | - | - | 0.69 | [3][4] |
| Change in Morning PEF (L/min) | - | - | 0.23 | [3][4] |
| Treatment-Related Adverse Events | 13 | 14 | - | [3][4] |
| Serious Adverse Events | 2 (1 considered treatment-related) | 0 | - | [3][4] |
| Discontinuations | 7 | 4 | - | [3][4] |
-
Key Findings:
-
Efficacy: There was no statistically significant difference between the this compound and placebo groups for any of the lung function, functional capacity, or health status measures.[3][4]
-
Safety: this compound was well-tolerated. The incidence of treatment-related adverse events was similar between the two groups. Two serious adverse events were reported in the this compound group, one of which (deep vein thrombosis) was considered potentially treatment-related.[3][4]
-
Pharmacokinetics: Plasma concentrations confirmed that patients were exposed to this compound as expected, although specific pharmacokinetic data were not reported in the publication.[3][4]
-
Experimental Protocols
Detailed, compound-specific experimental protocols for this compound are proprietary to AstraZeneca. The following sections describe generalized, representative methodologies for the key experiments typically conducted for a compound of this class.
CCR1 Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR1 receptor.
-
Preparation of CCR1-expressing Membranes:
-
Culture a suitable human cell line (e.g., HEK293 or CHO) stably transfected with the human CCR1 gene.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order: assay buffer, serial dilutions of this compound (or vehicle for total binding, and an excess of a non-labeled CCR1 ligand for non-specific binding), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCL3), and the CCR1-expressing membrane preparation.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.
-
Mouse Model of Cigarette Smoke-Induced Lung Inflammation (Representative Protocol)
This protocol outlines a general procedure for inducing lung inflammation in mice via cigarette smoke exposure to evaluate the efficacy of an anti-inflammatory agent.
-
Animals:
-
Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Cigarette Smoke Exposure:
-
Place the mice in a whole-body exposure chamber.
-
Expose the mice to mainstream cigarette smoke from a standard research cigarette (e.g., 3R4F) using a smoking machine.
-
A typical exposure regimen could be for 1-2 hours per day, for 3-5 consecutive days for an acute inflammation model.
-
-
Drug Administration:
-
Prepare this compound for the desired route of administration (e.g., nebulized inhalation, oral gavage, or intraperitoneal injection).
-
Administer the vehicle or this compound at the predetermined doses and schedule (e.g., once or twice daily, starting before or concurrently with the smoke exposure).
-
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point after the final smoke exposure and drug administration (e.g., 24 hours), euthanize the mice.
-
Expose the trachea and cannulate it.
-
Instill and withdraw a fixed volume of sterile saline or PBS into the lungs (e.g., 2-3 times with 0.5-1.0 mL).
-
Pool the recovered BAL fluid.
-
-
Cell Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to perform a differential cell count (neutrophils, macrophages, lymphocytes).
-
-
Data Analysis:
-
Calculate the total number of each cell type in the BAL fluid.
-
Compare the cell counts between the different treatment groups (e.g., air-exposed + vehicle, smoke-exposed + vehicle, smoke-exposed + this compound) using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Summary and Conclusion
This compound is a potent CCR1 antagonist that demonstrated efficacy in a preclinical model of cigarette smoke-induced lung inflammation by reducing neutrophil recruitment.[1] However, this promising preclinical activity did not translate into clinical benefit in a Phase II trial in patients with moderate to severe COPD.[3][4] Despite being well-tolerated, inhaled this compound failed to show any significant improvement in lung function or other clinical endpoints. The discontinuation of this compound's development for COPD highlights the challenges in translating preclinical findings in inflammation models to clinical efficacy in complex human diseases. The lack of publicly available detailed quantitative pharmacological and pharmacokinetic data for this compound limits a full independent assessment of its properties and the reasons for its clinical failure. This technical guide provides a consolidated overview of the available information on this compound for the scientific community.
References
AZD-4818: A Discontinued CCR1 Antagonist for COPD - A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1) that was under development by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). The rationale for its development was based on the role of CCR1 in mediating the inflammatory response characteristic of COPD. However, the clinical development of this compound was discontinued (B1498344) due to a lack of demonstrated efficacy in clinical trials. This technical guide provides a comprehensive overview of the available information regarding the discontinued clinical trials of this compound, its mechanism of action, and relevant preclinical and clinical data.
Mechanism of Action: CCR1 Antagonism in COPD
This compound functions by blocking the CCR1 receptor, which is a key component of the inflammatory cascade in COPD. CCR1 is expressed on various immune cells, including neutrophils, macrophages, and T-cells. In COPD, chronic exposure to irritants like cigarette smoke leads to the release of chemokines, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), which are ligands for CCR1.[1] The binding of these chemokines to CCR1 on immune cells triggers a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways.[1][2] This signaling promotes the recruitment and activation of inflammatory cells in the lungs, contributing to the chronic inflammation, tissue damage, and airflow limitation characteristic of COPD.[1][2] By antagonizing CCR1, this compound was intended to inhibit this inflammatory cell recruitment and activation, thereby reducing the underlying inflammation in COPD.
CCR1 Signaling Pathway in COPD
Caption: CCR1 signaling pathway in COPD.
Discontinued Clinical Trials
The clinical development program for this compound in COPD was terminated following disappointing results from Phase I and II clinical trials.
Phase II Clinical Trial: NCT00629239
A key study that led to the discontinuation of this compound was a Phase II, randomized, double-blind, placebo-controlled trial (NCT00629239) designed to assess the tolerability, safety, and efficacy of inhaled this compound in patients with moderate to severe COPD.[3][4]
-
Study Design: A 4-week, double-blind, placebo-controlled, randomized, parallel-group study.[3][4]
-
Patient Population: 65 patients with moderate to severe COPD.[3]
-
Inclusion Criteria: Clinical diagnosis of COPD for more than one year, current or ex-smokers with a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1 of 40% to 80% of the predicted normal value.[5]
-
Exclusion Criteria: Clinically significant respiratory disorders other than COPD, active tuberculosis, and clinically relevant cardiovascular abnormalities.[5]
-
-
Intervention:
-
Outcome Measures:
-
Primary Outcome: Change from baseline in forced expiratory volume in 1 second (FEV1).
-
Secondary Outcomes: Morning and evening peak expiratory flow (PEF), forced vital capacity (FVC), symptom scores, and safety and tolerability assessments.
-
The trial failed to demonstrate a significant beneficial effect of this compound compared to placebo.
| Efficacy Endpoint | This compound (n=33) | Placebo (n=32) | Difference (this compound - Placebo) | p-value |
| Change from baseline in FEV1 (L) | - | - | 0.026 | 0.69[3][4] |
| Change from baseline in morning PEF (L/min) | - | - | -6 | 0.23[3][4] |
Detailed baseline characteristics and further efficacy data were not available in the public domain.
This compound was generally well-tolerated.[3][4]
| Safety Endpoint | This compound (n=33) | Placebo (n=32) |
| Total Adverse Events | 13 | 14 |
| Serious Adverse Events | 2 | 0 |
| Discontinuations due to Adverse Events | 7 | 4 |
The two serious adverse events in the this compound group were an exacerbation of COPD (considered not treatment-related) and a deep vein thrombosis (considered treatment-related).[3][4]
Phase I Clinical Trial
A Phase I study was conducted in healthy Japanese male volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending inhaled doses of this compound.[6] This trial was also discontinued.[7] Specific quantitative data from this study are not publicly available.
-
Study Design: A randomized, placebo-controlled, single-blind, single-center, ascending dose study.
-
Patient Population: Healthy Japanese male volunteers.[6]
-
Intervention: Single and multiple ascending inhaled doses of this compound.
-
Outcome Measures: Safety, tolerability, and pharmacokinetic parameters.
Preclinical Studies
Information on preclinical studies of this compound is limited in the public domain. However, one study in a cigarette smoke-exposed mouse model of COPD was presented at a conference.
Experimental Workflow: Preclinical Murine COPD Model
Caption: Preclinical experimental workflow for this compound in a murine COPD model.
Pharmacodynamics data from this preclinical trial indicated that this compound inhibited the influx of neutrophils into the bronchoalveolar lavage fluid of mice exposed to cigarette smoke.[7] Specific quantitative data on the degree of inhibition were not available.
Conclusion
The development of this compound for the treatment of COPD was discontinued due to a lack of clinical efficacy, as demonstrated in a Phase II clinical trial.[3][4] Despite a sound scientific rationale for targeting the CCR1 receptor in an inflammatory disease like COPD and promising preclinical data showing an anti-inflammatory effect, this did not translate into a meaningful clinical benefit for patients. The this compound program serves as a case study in the challenges of drug development for complex inflammatory diseases, where targeting a single inflammatory pathway may not be sufficient to alter the disease course. Future research in this area may need to consider combination therapies or alternative targets within the complex inflammatory network of COPD.
References
- 1. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NF-κB pathway | Aging [aging-us.com]
- 2. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety, tolerability and pharmacokinetics of inhaled doses of AZD4818 in healthy Japanese male volunteers [astrazenecaclinicaltrials.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of AZD-4818, a CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4818 is a potent antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor that plays a significant role in the inflammatory response by mediating the migration of various immune cells, including monocytes, neutrophils, and macrophages. Antagonism of this receptor is a therapeutic strategy for inflammatory conditions. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of CCR1 antagonists like this compound.
CCR1 Signaling Pathway
The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 initiates a signaling cascade that results in the migration of inflammatory cells. The pathway below illustrates the key signaling events upon CCR1 activation.
Caption: Simplified CCR1 signaling pathway.
Quantitative Data Summary
The following table presents example in vitro pharmacological data for a representative CCR1 antagonist. This data is for illustrative purposes to demonstrate a structured format for presenting results from the described assays.
| Assay Type | Cell Line | Ligand | Parameter | Value (nM) |
| Radioligand Binding | CHO-hCCR1 | [¹²⁵I]-MIP-1α | IC₅₀ | 5.2 |
| Chemotaxis | THP-1 | CCL3 | IC₅₀ | 10.8 |
| Calcium Mobilization | U937 | RANTES | IC₅₀ | 15.3 |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CCR1 receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human CCR1 (CHO-hCCR1).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding) or a high concentration of an unlabeled CCR1 ligand (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of radiolabeled CCR1 ligand (e.g., [¹²⁵I]-MIP-1α) at a final concentration near its Kd.
-
100 µL of the cell membrane suspension.
-
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filter plate to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
In Vitro Chemotaxis Assay
This functional assay measures the ability of a CCR1 antagonist to inhibit the migration of cells towards a chemokine gradient.
Experimental Workflow:
Caption: Workflow for the in vitro chemotaxis assay.
Methodology:
-
Cell Preparation:
-
Use a human monocytic cell line, such as THP-1, which endogenously expresses CCR1.
-
Culture the cells and resuspend them in an assay medium (e.g., RPMI 1640 with 0.5% BSA) at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
-
Assay Setup:
-
Use a 96-well Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).
-
Add the chemoattractant (e.g., recombinant human CCL3) to the lower wells of the plate. Use assay medium alone as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a flow cytometer or by using a fluorescent dye that binds to nucleic acids (e.g., CyQuant).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of this compound relative to the control (chemoattractant alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calcium Mobilization Assay
This assay measures the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration induced by a chemokine agonist.
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Methodology:
-
Cell Preparation and Dye Loading:
-
Use a cell line that expresses CCR1, such as the human monocytic cell line U937.
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
Add various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a CCR1 agonist (e.g., RANTES) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Measure the change in fluorescence in real-time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Application Notes and Protocols for AZD-4818 in Primary Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4818 is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key receptor in the inflammatory cascade, primarily expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T-cells, and dendritic cells.[2] Its natural ligands, such as macrophage inflammatory protein-1α (MIP-1α or CCL3) and RANTES (CCL5), are potent chemoattractants that mediate the recruitment of these cells to sites of inflammation.[3] By blocking the interaction of these chemokines with CCR1, this compound inhibits the downstream signaling pathways responsible for inflammatory cell migration and activation. This mechanism of action makes this compound a valuable tool for investigating inflammatory processes and a potential therapeutic agent for inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[4][5]
These application notes provide detailed protocols for the use of this compound in primary human cell cultures to study its effects on key cellular functions involved in inflammation.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of CCR1, a G protein-coupled receptor (GPCR). The binding of chemokines like MIP-1α to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This, in turn, triggers a cascade of downstream signaling events, including:
-
Calcium Mobilization: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
MAPK Pathway Activation: Activation of extracellular signal-regulated kinases (ERK1/2) and other mitogen-activated protein kinases (MAPKs).
-
PI3K/Akt Pathway Activation: Activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
NF-κB Activation: Activation of the transcription factor nuclear factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory genes.
This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of this signaling cascade, thereby inhibiting the chemotactic response and activation of inflammatory cells.
Data Presentation
| Assay Type | Primary Human Cell Type | Stimulus | Illustrative IC50 (nM) for a CCR1 Antagonist |
| Chemotaxis Assay | Monocytes | MIP-1α (10 ng/mL) | 5 - 20 |
| Calcium Mobilization | Monocytes | MIP-1α (10 ng/mL) | 1 - 10 |
| Chemotaxis Assay | Neutrophils | MIP-1α (10 ng/mL) | 10 - 50 |
| MIP-1α Binding Assay | Monocytes | Radiolabeled MIP-1α | 0.5 - 5 |
Experimental Protocols
Isolation of Primary Human Monocytes from Peripheral Blood
This protocol describes the isolation of monocytes from human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by negative selection.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Ficoll-Paque™ PLUS
-
Human Monocyte Isolation Kit (negative selection, e.g., from Miltenyi Biotec or Stemcell Technologies)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Count the cells and proceed with monocyte isolation using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-monocytes, followed by magnetic separation.
-
The resulting untouched monocytes are ready for use in downstream applications. Assess purity using flow cytometry by staining for CD14.
Monocyte Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the effect of this compound on monocyte chemotaxis towards MIP-1α.
Materials:
-
Isolated primary human monocytes
-
Chemotaxis assay buffer (e.g., HBSS with 0.1% BSA)
-
Recombinant human MIP-1α
-
This compound
-
Transwell inserts with 5 µm pore size for 24-well plates
-
24-well tissue culture plates
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Resuspend isolated monocytes in chemotaxis assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions (typically 1 µM for 30 minutes at 37°C).
-
Wash the cells twice with assay buffer to remove excess dye and resuspend at a final concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in chemotaxis assay buffer.
-
In the lower wells of the 24-well plate, add 600 µL of assay buffer containing MIP-1α (e.g., 10 ng/mL). Include control wells with buffer only (negative control) and MIP-1α without inhibitor (positive control).
-
Pre-incubate the Calcein-AM labeled monocytes with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension (2 x 10^5 cells) to the upper chamber of each transwell insert.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the transwell inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate filter settings for Calcein-AM (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the positive control (MIP-1α alone).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Disclaimer
This document is intended for research use only. The protocols and information provided are based on currently available scientific literature. Researchers should optimize these protocols for their specific experimental conditions. This compound is a research compound and should be handled in accordance with safety guidelines.
References
- 1. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]
Application Notes and Protocols for AZD-4818 in Preclinical Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4818 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). In the context of Chronic Obstructive Pulmonary Disease (COPD), the rationale for investigating a CCR1 antagonist stems from the receptor's critical role in mediating the recruitment of inflammatory cells, particularly neutrophils and macrophages, to the lungs. These cells are key drivers of the chronic inflammation and tissue damage characteristic of COPD. Although the clinical development of this compound for COPD was discontinued (B1498344) following a phase II trial that did not demonstrate significant clinical benefit, preclinical studies and the underlying biological mechanism provide valuable insights for researchers in the field.[1][2][3]
These application notes provide a detailed overview of hypothetical, yet representative, preclinical animal models and experimental protocols for evaluating the therapeutic potential of CCR1 antagonists like this compound in COPD.
Mechanism of Action and Signaling Pathway
This compound functions by blocking the binding of endogenous CCR1 ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to the CCR1 receptor. This receptor is predominantly expressed on the surface of various immune cells, including neutrophils, macrophages, and T-cells. In COPD, exposure to irritants like cigarette smoke and bacterial components (e.g., lipopolysaccharide - LPS) triggers the release of these chemokines in the airways. This, in turn, promotes the migration of inflammatory cells from the bloodstream into the lung tissue, perpetuating the inflammatory cascade and contributing to lung damage. By inhibiting CCR1, this compound is hypothesized to reduce this inflammatory cell influx, thereby mitigating the pathological features of COPD.[4][5]
Preclinical Animal Models for COPD
The selection of an appropriate animal model is crucial for evaluating the efficacy of a drug candidate. For a CCR1 antagonist like this compound, models that exhibit a significant inflammatory component, particularly neutrophil and macrophage infiltration, are most relevant.
Cigarette Smoke (CS) and Lipopolysaccharide (LPS) Combination-Induced COPD Model in Mice
This model is designed to mimic the chronic inflammation and acute exacerbations seen in human COPD. Chronic CS exposure establishes a baseline of lung inflammation and emphysematous changes, while subsequent LPS administration triggers an acute inflammatory response, characteristic of a bacterial-induced exacerbation.[1][6][7]
Experimental Protocol:
-
Animals: C57BL/6 mice (female, 8-10 weeks old) are commonly used due to their susceptibility to CS-induced lung pathology.[7]
-
COPD Induction:
-
Cigarette Smoke Exposure: Expose mice to whole-body cigarette smoke (e.g., from 5 cigarettes, 4 times a day with 30-minute smoke-free intervals) for 5-7 days a week, for a duration of 4-12 weeks.[8] A smoke exposure chamber is utilized to ensure consistent delivery of smoke.
-
LPS Challenge: Following the chronic CS exposure period, challenge the mice with an intranasal or intratracheal instillation of LPS (e.g., 1-5 µg in 50 µL of sterile saline) to induce an acute exacerbation.[9]
-
-
This compound Administration:
-
Administer this compound or a vehicle control via the desired route (e.g., intranasal, intratracheal, or systemic). Dosing should commence either prophylactically (before or during the CS exposure) or therapeutically (after the establishment of COPD-like features and before the LPS challenge).
-
The dosage and frequency will need to be determined through pharmacokinetic and pharmacodynamic studies.
-
-
Endpoint Analysis (24-72 hours post-LPS challenge):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform BAL to collect lung inflammatory cells.
-
Determine total and differential cell counts (neutrophils, macrophages, lymphocytes).
-
Measure levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, KC/CXCL1) in the BAL fluid using ELISA or multiplex assays.
-
-
Lung Histopathology:
-
Perfuse and fix the lungs for histological examination.
-
Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung architecture.
-
Perform morphometric analysis to quantify airspace enlargement (mean linear intercept) as a measure of emphysema.
-
-
Lung Function Measurement:
-
Assess lung function parameters such as lung resistance and compliance using a specialized ventilator system for small animals.
-
-
Elastase-Induced Emphysema Model in Rodents
This model is particularly useful for studying the emphysematous component of COPD. Intratracheal instillation of elastase leads to the breakdown of lung elastin, resulting in airspace enlargement. While less focused on the chronic inflammatory aspect, it can be used to assess the role of inflammatory cells in the initial stages of lung tissue destruction.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Emphysema Induction:
-
Anesthetize the animals and intratracheally instill a single dose of porcine pancreatic elastase (PPE). The dose needs to be optimized based on the animal species and strain.
-
-
This compound Administration:
-
Administer this compound or vehicle control. Treatment can be initiated prior to or shortly after elastase instillation to evaluate its effect on the acute inflammatory response and subsequent tissue damage.
-
-
Endpoint Analysis (e.g., 21 days post-elastase instillation):
-
Lung Histopathology and Morphometry: This is the primary endpoint. Assess the degree of emphysema by measuring the mean linear intercept.
-
BAL Fluid Analysis: Can be performed at earlier time points (e.g., 24-72 hours) to assess the acute inflammatory cell influx.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on BAL Fluid Cellularity in CS/LPS-Induced COPD Model
| Treatment Group | Total Cells (x10⁵) | Neutrophils (x10⁴) | Macrophages (x10⁴) |
| Vehicle Control | |||
| CS + LPS + Vehicle | |||
| CS + LPS + this compound (Low Dose) | |||
| CS + LPS + this compound (High Dose) |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in BAL Fluid
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | KC (pg/mL) |
| Vehicle Control | |||
| CS + LPS + Vehicle | |||
| CS + LPS + this compound (Low Dose) | |||
| CS + LPS + this compound (High Dose) |
Table 3: Effect of this compound on Lung Morphometry in Elastase-Induced Emphysema Model
| Treatment Group | Mean Linear Intercept (µm) |
| Saline Control | |
| Elastase + Vehicle | |
| Elastase + this compound (Low Dose) | |
| Elastase + this compound (High Dose) |
Conclusion
While this compound did not demonstrate efficacy in clinical trials for COPD, the preclinical evaluation of CCR1 antagonists in relevant animal models remains a valuable area of research. The protocols outlined here provide a framework for investigating the role of the CCR1 pathway in COPD pathogenesis and for the preclinical assessment of novel CCR1 inhibitors. Careful model selection and comprehensive endpoint analysis are critical for generating robust and translatable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomeric and Dimeric CXCL8 Are Both Essential for In Vivo Neutrophil Recruitment | PLOS One [journals.plos.org]
- 3. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil DREAM promotes neutrophil recruitment in vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 7. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 8. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publichealth.pitt.edu [publichealth.pitt.edu]
Application Notes and Protocols for Inhalation Delivery of AZD-4818 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of AZD-4818, a potent CCR1 antagonist, via inhalation delivery in mouse models of respiratory inflammation, particularly those relevant to Chronic Obstructive Pulmonary Disease (COPD).
Introduction
This compound is a selective antagonist of the C-C chemokine receptor 1 (CCR1), which plays a crucial role in the recruitment of inflammatory cells, including neutrophils and macrophages, to sites of inflammation in the lungs.[1][2] In preclinical studies, the inhalation of this compound has been investigated as a targeted delivery method to the lungs, aiming to maximize local efficacy and minimize systemic side effects. This document outlines the necessary protocols for vehicle preparation, aerosol generation and delivery, and the evaluation of its therapeutic effects in a cigarette smoke-induced model of airway inflammation in mice.
Mechanism of Action: CCR1 Antagonism
This compound functions by competitively inhibiting the binding of CCR1 ligands, such as MIP-1α (CCL3), to the CCR1 receptor. This blockade prevents the downstream signaling cascades that lead to the chemotaxis and activation of inflammatory leukocytes. In the context of COPD, where chronic inflammation drives disease progression, inhibiting this pathway is a key therapeutic strategy.
Caption: Mechanism of action of this compound as a CCR1 antagonist.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative preclinical study of nebulized this compound in a mouse model of cigarette smoke-induced airway inflammation.
| Parameter | Vehicle Control | This compound (0.3 µg/kg) | This compound (26 µg/kg) |
| Total Cells in BALF (x10^5) | 5.2 ± 0.6 | 4.1 ± 0.5 | 2.8 ± 0.4 |
| Neutrophils in BALF (x10^4) | 15.6 ± 2.1 | 9.8 ± 1.5 | 5.3 ± 0.9** |
| Macrophages in BALF (x10^4) | 35.1 ± 4.5 | 30.2 ± 3.8 | 22.1 ± 2.9* |
*BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± standard error of the mean (SEM). *p < 0.05, **p < 0.01 compared to vehicle control. (Note: This data is representative and compiled for illustrative purposes based on the described effects of this compound).
Experimental Protocols
Preparation of this compound Solution for Nebulization
This protocol describes the preparation of a stock solution and its dilution for use in nebulization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Stock Solution Preparation (25 mg/mL):
-
Dissolve this compound powder in DMSO to a final concentration of 25 mg/mL.
-
Ensure complete dissolution by gentle vortexing.
-
-
Vehicle and Drug Solution Preparation:
-
Vehicle Solution:
-
In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.
-
Add 450 µL of sterile saline and mix to form a homogenous solution.
-
Add 100 µL of DMSO.
-
-
This compound Working Solution (e.g., for a 2.5 mg/mL intermediate solution):
-
Further dilute the working solution with the vehicle to achieve the desired final concentrations for nebulization (e.g., to deliver doses of 0.3 to 26 µg/kg).
-
Storage:
-
The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
Working solutions should be prepared fresh on the day of use.
Inhalation Delivery of this compound in a Mouse Model of COPD
This protocol outlines the procedure for exposing mice to nebulized this compound using a nose-only inhalation system. This method is preferred for its precise dose delivery and minimal contamination of the fur.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Nose-only inhalation exposure tower
-
Aeroneb or similar vibrating mesh nebulizer
-
This compound working solution and vehicle
-
Cigarette smoke exposure system (for disease induction)
Workflow:
Caption: Experimental workflow for this compound inhalation study.
Procedure:
-
Disease Induction:
-
Expose mice to cigarette smoke (e.g., 4 cigarettes per day, 5 days a week) for 4 weeks to induce a COPD-like inflammatory phenotype.
-
-
Acclimatization:
-
Acclimatize mice to the nose-only restraint tubes for 15-20 minutes for 2-3 days prior to the first treatment.
-
-
Inhalation Exposure:
-
Place mice in the restraint tubes and connect them to the ports of the nose-only inhalation tower.
-
Fill the nebulizer with the appropriate this compound solution or vehicle.
-
Connect the nebulizer to the inhalation tower and operate it according to the manufacturer's instructions to generate an aerosol.
-
Expose the mice to the aerosol for a predetermined duration (e.g., 20-30 minutes) to achieve the target inhaled dose. The dose can be estimated based on the aerosol concentration, exposure duration, and the minute ventilation volume of the mice.
-
The nebulized inhalation is administered for 5 consecutive days.[1]
-
-
Post-Exposure Monitoring:
-
Monitor the mice for any signs of distress during and after the exposure.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection of lung inflammatory cells for analysis.
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical tools (scissors, forceps)
-
Tracheal cannula
-
1 mL syringe
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Microscope slides
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Anesthesia and Tracheal Cannulation:
-
24 hours after the final inhalation exposure, deeply anesthetize the mice.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
-
Bronchoalveolar Lavage:
-
Instill 0.5 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate.
-
Repeat this process three times, pooling the recovered fluid (BALF).
-
-
Cell Counting and Differential:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain them to perform differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
-
Concluding Remarks
The protocols provided herein offer a framework for the preclinical assessment of inhaled this compound in a relevant mouse model of COPD. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for the evaluation of the therapeutic potential of this CCR1 antagonist for the treatment of chronic inflammatory lung diseases. Researchers should adapt these protocols as necessary to suit their specific experimental aims and available equipment, with careful consideration of animal welfare and ethical guidelines.
References
Application Notes and Protocols for Studying Monocyte Migration Using AZD-4818
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte migration is a critical process in the inflammatory response, contributing to both host defense and the pathogenesis of chronic inflammatory diseases. The C-C chemokine receptor 1 (CCR1) is a key G protein-coupled receptor expressed on monocytes that mediates their recruitment to sites of inflammation in response to chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). AZD-4818 is a potent and selective antagonist of CCR1, making it a valuable pharmacological tool for studying the role of the CCR1 signaling pathway in monocyte migration and for investigating the therapeutic potential of CCR1 inhibition.[1][2] These application notes provide detailed protocols and data for utilizing this compound to investigate CCR1-dependent monocyte chemotaxis.
Mechanism of Action
This compound is a non-peptide, small molecule antagonist that selectively binds to CCR1.[1][3] By occupying the receptor, it prevents the binding of cognate chemokines like CCL3 and CCL5, thereby inhibiting the downstream signaling cascades that lead to cellular responses such as calcium mobilization, actin polymerization, and ultimately, directed cell migration.[3][4] The inhibitory action of this compound allows for the specific interrogation of CCR1's role in monocyte trafficking in various in vitro and in vivo models of inflammation.
Data Presentation
Table 1: Inhibitory Activity of a Representative CCR1 Antagonist (BX-471) on Monocyte Functional Assays
| Assay Type | Ligand (Concentration) | Cell Type | Endpoint Measured | IC50 (nM) |
| Calcium Mobilization | MIP-1α (30 nM) | Human Monocytes | Intracellular Ca²⁺ Flux | 5 |
| Calcium Mobilization | RANTES (300 nM) | Human Monocytes | Intracellular Ca²⁺ Flux | 2 |
| Calcium Mobilization | MCP-3 (100 nM) | Human Monocytes | Intracellular Ca²⁺ Flux | 6 |
| Chemotaxis | RANTES | Human Monocytes | Cell Migration | ~10 |
Data presented for BX-471 is representative of the expected potency for a selective CCR1 antagonist.[3][5]
Signaling Pathway
The binding of a chemokine agonist to CCR1 on the monocyte surface initiates a signaling cascade that is crucial for cell migration. This compound blocks the initiation of this pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a chemokine CCR1 antagonist: WO2008103126 and WO2009011653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD-4818 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4818 is a potent and orally active antagonist of the C-C chemokine receptor type 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of inflammatory cells, such as neutrophils and monocytes, to sites of inflammation.[2][3] Its ligands include several chemokines, most notably CCL3 (macrophage inflammatory protein-1α or MIP-1α), CCL5 (RANTES), and CCL7 (monocyte chemoattractant protein-3).[2] By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the migration of these immune cells, a process known as chemotaxis.[1] This makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1]
These application notes provide detailed protocols for utilizing this compound in neutrophil chemotaxis assays, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory effect of this compound on chemokine-induced cell migration can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the potency of this compound in inhibiting CCL3-mediated chemotaxis of the human multiple myeloma cell line RPMI 8226, which endogenously expresses CCR1.
| Compound | IC50 for Inhibition of CCL3-mediated Chemotaxis (nM) |
| This compound | 1.6 ± 0.4 |
| MLN3897 | 0.6 ± 0.2 |
| CCX354 | 1.0 ± 0.3 |
| BX471 | 4.4 ± 1.2 |
| PS899877 | 28 ± 8 |
| CP481715 | 130 ± 30 |
| Data from Gilchrist et al., 2014. Values are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay using a Transwell System
This protocol describes a widely used method to assess the effect of this compound on the migration of primary human neutrophils towards a chemoattractant gradient.
Materials:
-
This compound
-
Primary human neutrophils (isolated from fresh whole blood)
-
Chemoattractant: Recombinant human CCL3 (MIP-1α)
-
Assay Buffer: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
-
Transwell inserts (5 µm pore size) for 24-well or 96-well plates
-
DMSO (for dissolving this compound)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM or a cell viability assay like CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (for fluorescence or luminescence) or microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from fresh whole blood obtained from healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Assess cell purity and viability using a cell counter and Trypan Blue staining. A purity of >95% and viability of >98% is recommended.
-
Resuspend the isolated neutrophils in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the IC50. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Chemoattractant Preparation:
-
Prepare a solution of recombinant human CCL3 in Assay Buffer at a concentration known to induce robust neutrophil chemotaxis. A concentration of 10-100 ng/mL is a common starting point.[4]
-
-
Assay Setup:
-
Add the CCL3 solution to the lower wells of the multi-well plate. For negative controls, add only Assay Buffer to some wells.
-
In separate tubes, pre-incubate the neutrophil suspension with the various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Carefully add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Place the Transwell inserts into the wells containing the chemoattractant or control buffer.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 2 hours to allow for neutrophil migration. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by several methods:
-
Fluorescence-based: Add a fluorescent dye such as Calcein-AM to the lower wells, incubate, and then measure the fluorescence using a microplate reader.
-
Luminescence-based: Use a cell viability assay like CellTiter-Glo® to measure the ATP content of the migrated cells.
-
Direct Cell Counting: Aspirate the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a Transwell-based chemotaxis assay.
References
Application Notes and Protocols for the Evaluation of Novel Anti-inflammatory Agents in Preclinical Cigarette Smoke Exposure Models
Topic: Evaluation of Therapeutic Candidates in Cigarette Smoke-Induced Inflammation Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease primarily caused by cigarette smoking. The pathology is characterized by an influx of inflammatory cells, such as neutrophils and macrophages, into the lungs, leading to tissue damage and airflow limitation. A key therapeutic strategy in COPD research is the development of agents that can modulate this inflammatory response.
This document provides a framework for the preclinical evaluation of investigational anti-inflammatory compounds in cigarette smoke (CS) exposure models. While the CCR1 antagonist AZD-4818 ultimately showed a lack of clinical efficacy in COPD patients, the initial rationale for its development was based on the role of chemokine receptors in recruiting inflammatory cells to the lung.[1][2] Similarly, matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-12, are implicated in the tissue destruction seen in emphysema and are considered important therapeutic targets.[3][4]
These application notes and protocols will use data from studies on selective MMP inhibitors as a representative example to guide researchers in designing and interpreting experiments aimed at evaluating novel therapeutic agents for COPD. The methodologies described are based on established murine and guinea pig models of CS-induced pulmonary inflammation.[3][5][6][7]
Signaling Pathways in Cigarette Smoke-Induced Inflammation
Cigarette smoke exposure triggers a complex inflammatory cascade in the lungs. Alveolar macrophages and epithelial cells, when exposed to CS, release a variety of pro-inflammatory mediators. This includes chemokines that attract neutrophils and monocytes from the circulation. These recruited inflammatory cells, in turn, release proteases, such as MMP-9 and MMP-12, which degrade the extracellular matrix, contributing to emphysema.[4] MMP-12, in particular, is known to be a key mediator in smoke-induced inflammation and emphysema development in preclinical models.[3]
Figure 1: Simplified signaling pathway of cigarette smoke-induced inflammation.
Experimental Protocols
The following protocols are generalized from various published studies on CS exposure in rodents.[7][8][9] They can be adapted for acute or chronic exposure studies to evaluate the efficacy of therapeutic compounds.
Murine Model of Acute Cigarette Smoke Exposure
This model is suitable for assessing the early inflammatory response to CS and the effect of a test compound on this response.
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to CS-induced inflammation.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Groups:
-
Control (Air-exposed, vehicle-treated)
-
CS-exposed, vehicle-treated
-
CS-exposed, Test Compound-treated (e.g., AS111793 at 10 and 30 mg/kg)
-
-
Test Compound Administration: The test compound or vehicle is administered (e.g., orally) prior to each CS exposure session.
-
Cigarette Smoke Exposure:
-
Endpoint Analysis (24 hours after last exposure):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of sterile saline.
-
Collect the BAL fluid for total and differential cell counts (neutrophils, macrophages).
-
Centrifuge the BAL fluid and store the supernatant for cytokine and chemokine analysis (e.g., TNF-α, KC/CXCL1) and zymography (for MMP-9 activity).[3]
-
-
Lung Tissue Analysis:
-
Perfuse the lungs and harvest for histology (to assess inflammation) or homogenization.
-
Lung homogenates can be used to measure cytokine levels and other inflammatory markers.[10]
-
-
Guinea Pig Model of Chronic Cigarette Smoke Exposure
This model is more representative of the long-term changes seen in human COPD, including the development of emphysema.
-
Animals: Hartley guinea pigs are often used.
-
Groups:
-
Control (Air-exposed, vehicle-treated)
-
CS-exposed, vehicle-treated
-
CS-exposed, Test Compound-treated (e.g., AZ11557272 at 100 mg/kg)
-
-
Cigarette Smoke Exposure:
-
Endpoint Analysis:
-
Inflammatory Markers: BAL fluid analysis for cell counts and biomarkers (e.g., desmosine (B133005) as a marker of elastin (B1584352) breakdown) can be performed at various time points (e.g., 1, 3, and 6 months).[5][11]
-
Lung Function: Assess lung function changes (e.g., total lung capacity, residual volume).[11]
-
Histology/Morphometry: At the end of the study, analyze lung tissue for airspace enlargement (emphysema) and small airway remodeling.[5][11]
-
Figure 2: General experimental workflow for testing a compound in a CS model.
Data Presentation
The following tables summarize representative quantitative data from studies on MMP inhibitors in CS exposure models. These illustrate the types of endpoints and the magnitude of effects that can be expected.
Table 1: Effect of the Selective MMP-12 Inhibitor AS111793 in a Murine Acute CS Exposure Model
Data extracted from Le Quément et al., Br J Pharmacol, 2008.[3][10]
| Parameter (in BAL Fluid) | Control (Air) | CS + Vehicle | CS + AS111793 (30 mg/kg) |
| Neutrophils (x104) | 0.04 ± 0.01 | 10.4 ± 1.5 | 4.8 ± 0.9 |
| Macrophages (x104) | 6.2 ± 0.3 | 11.2 ± 0.9 | 7.9 ± 0.6 |
| Pro-MMP-9 Activity (Arbitrary Units) | 100 | ~450 | ~200* |
*p < 0.05 compared to CS + Vehicle group
Table 2: Effect of the Dual MMP-9/MMP-12 Inhibitor AZ11557272 in a Guinea Pig Chronic CS Exposure Model (6 Months)
Data extracted from Churg et al., Thorax, 2007.[5][11]
| Parameter | Control (Air) | CS + Vehicle | CS + AZ11557272 (100 mg/kg) |
| BAL Neutrophils (x105) | ~0.5 | ~5.0 | ~0.6 |
| BAL Macrophages (x105) | ~2.5 | ~5.0 | ~2.7 |
| Lavage Desmosine (pmol/mg protein) | ~20 | ~80 | ~22 |
| Airspace Enlargement (% increase) | 0 | ~70% | ~20% |
*Indicates complete or near-complete prevention of the smoke-induced effect.
Conclusion
The preclinical models of cigarette smoke exposure are invaluable tools for the evaluation of novel therapeutic agents for COPD. By using standardized protocols and quantifiable endpoints such as those described, researchers can effectively assess the anti-inflammatory and tissue-protective effects of their compounds. The data from studies on MMP inhibitors demonstrate that targeting key components of the inflammatory cascade can significantly ameliorate the pathological changes associated with CS exposure in these models.[3][11] This framework provides a solid foundation for the continued development of new and effective treatments for COPD.
References
- 1. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
- 5. Effect of an MMP‐9/MMP‐12 inhibitor on smoke‐induced emphysema and airway remodelling in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 7. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thorax.bmj.com [thorax.bmj.com]
Application Notes and Protocols for Measuring AZD-4818 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4818 is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a key receptor in the inflammatory cascade, playing a crucial role in the recruitment of immune cells such as neutrophils, monocytes, and macrophages to sites of inflammation.[3][4][5] Its ligands include several pro-inflammatory chemokines, most notably CCL3 (macrophage inflammatory protein-1α or MIP-1α) and CCL5 (RANTES). By blocking the interaction of these chemokines with CCR1, this compound can inhibit the downstream signaling pathways that lead to inflammatory cell migration and activation. This mechanism of action makes this compound a therapeutic candidate for inflammatory diseases, with a particular focus on chronic obstructive pulmonary disease (COPD).[1][2]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a preclinical model of COPD induced by cigarette smoke in mice. The primary endpoint for efficacy assessment is the inhibition of neutrophil influx into the airways, a hallmark of COPD-related inflammation.
CCR1 Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the binding of chemokines like CCL3 and CCL5 to the CCR1 receptor, leading to immune cell migration. This compound acts by blocking this initial binding step.
Caption: CCR1 signaling cascade leading to cell migration.
Experimental Protocols
Cigarette Smoke-Induced COPD Mouse Model
This protocol describes the induction of a COPD-like phenotype in mice through exposure to cigarette smoke, leading to pulmonary inflammation characterized by a significant influx of neutrophils.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Standard laboratory rodent chow and water
-
Whole-body smoke exposure chamber
-
Standard research cigarettes (e.g., 3R4F)
-
Vacuum pump
Procedure:
-
Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Place mice in the whole-body smoke exposure chamber.
-
Generate cigarette smoke using a smoking machine and deliver it into the chamber. A typical protocol involves exposing the mice to the smoke of 4 cigarettes, four times a day, with 30-minute smoke-free intervals.
-
This exposure regimen is carried out for 5 consecutive days to induce an acute inflammatory response.
-
A control group of mice should be exposed to filtered air under identical conditions.
-
Monitor the health of the animals daily, including body weight and any signs of distress.
Dosing of this compound
This protocol outlines the preparation and administration of this compound to the cigarette smoke-exposed mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like 0.5% Tween 80)
-
Nebulizer
-
Dosing chamber
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On each day of dosing, dilute the stock solution to the desired final concentrations (e.g., 0.3, 3, and 26 µg/kg) with the vehicle.
-
Place the mice in a dosing chamber connected to the nebulizer.
-
Administer the this compound solution or vehicle (for the control group) via nebulization for a predetermined duration. Dosing is typically performed once daily for the 5 days of cigarette smoke exposure.
Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection of airway inflammatory cells and their subsequent analysis to quantify the extent of neutrophil influx.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps)
-
Tracheal cannula
-
1 ml syringe
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
24 hours after the final cigarette smoke exposure and this compound dosing, anesthetize the mice.
-
Surgically expose the trachea and insert a cannula.
-
Perform bronchoalveolar lavage by instilling and withdrawing 0.5 ml of ice-cold PBS through the tracheal cannula. Repeat this process three times with fresh PBS, pooling the recovered fluid.
-
Centrifuge the collected BAL fluid at 500 x g for 10 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a microscope slide.
-
Stain the slides with a differential staining solution (e.g., Diff-Quik).
-
Perform a differential cell count of at least 300 cells per slide under a microscope to determine the percentage and absolute number of neutrophils, macrophages, and lymphocytes.
Experimental Workflow
The following diagram outlines the key steps in the in vivo evaluation of this compound.
Caption: Workflow for assessing this compound efficacy in a COPD mouse model.
Data Presentation
The following table presents representative data on the effect of a CCR1 antagonist on neutrophil influx in a cigarette smoke-induced lung inflammation model in mice. While specific quantitative data for this compound is not publicly available, this table illustrates the expected outcome and data structure.
| Treatment Group | Dose (mg/kg) | Total Cells in BAL (x10^5) | Neutrophils in BAL (x10^4) | % Inhibition of Neutrophil Influx |
| Air Control | - | 1.2 ± 0.2 | 0.5 ± 0.1 | - |
| CS + Vehicle | - | 8.5 ± 1.1 | 45.2 ± 5.8 | 0% |
| CS + CCR1 Antagonist | 0.3 | 6.8 ± 0.9 | 30.1 ± 4.2 | 33.4% |
| CS + CCR1 Antagonist | 3 | 4.5 ± 0.6 | 15.8 ± 2.5 | 65.0% |
| CS + CCR1 Antagonist | 30 | 2.9 ± 0.4 | 5.3 ± 1.1 | 88.3% |
Data are presented as mean ± standard error of the mean (SEM). The percentage of inhibition is calculated relative to the vehicle-treated cigarette smoke (CS) exposed group.
References
- 1. AZD 4818 - AdisInsight [adisinsight.springer.com]
- 2. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 5. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
Application Notes and Protocols for CCR1 Inhibition and STAT3-Targeting Compounds in Multiple Myeloma Research
A Note on AZD-4818: As of our latest update, there is no publicly available research data on the use of this compound in multiple myeloma cell lines. This compound has been primarily investigated as a CCR1 antagonist for Chronic Obstructive Pulmonary Disease (COPD)[1][2]. However, the target of this compound, the C-C chemokine receptor 1 (CCR1), is a therapeutically relevant target in multiple myeloma. This document will provide detailed application notes and protocols for studying CCR1 inhibition in multiple myeloma, as well as information on other AstraZeneca (AZD) compounds that have been researched in this cancer.
Part 1: Targeting the CCR1 Axis in Multiple Myeloma
Introduction
The chemokine receptor CCR1 is implicated in the pathophysiology of multiple myeloma, particularly in the context of bone disease and the interaction of myeloma cells with the bone marrow microenvironment.[3] Myeloma cells secrete ligands for CCR1, such as CCL3 (MIP-1α), which promotes the recruitment and activation of osteoclasts, leading to the characteristic osteolytic lesions.[3] Therefore, inhibiting CCR1 presents a promising therapeutic strategy to disrupt this vicious cycle.
Mechanism of Action of CCR1 Inhibition in Multiple Myeloma
Inhibition of the CCR1 receptor on various cells within the bone marrow niche, including osteoclast precursors, can lead to a reduction in osteoclast activity and a decrease in tumor burden.[3] This is thought to occur through the disruption of the supportive signaling loops between the myeloma cells and the bone marrow stromal cells.
Experimental Protocols for Studying CCR1 Inhibition
1. Cell Viability Assay
-
Objective: To determine the effect of a CCR1 inhibitor on the viability of multiple myeloma cell lines when co-cultured with bone marrow stromal cells.
-
Materials:
-
Multiple myeloma cell lines (e.g., U266, RPMI-8226, OPM2, MM1.S)[3]
-
Bone marrow stromal cell line (e.g., HS-5)
-
CCR1 inhibitor (e.g., BX471 as a reference compound)
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Protocol:
-
Seed HS-5 stromal cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add multiple myeloma cells on top of the stromal layer.
-
Treat the co-culture with increasing concentrations of the CCR1 inhibitor for 48-72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
2. Osteoclastogenesis Assay
-
Objective: To assess the impact of a CCR1 inhibitor on the formation of osteoclasts from precursor cells.
-
Materials:
-
RAW 264.7 cells (murine monocyte/macrophage cell line) or primary human CD14+ monocytes
-
Recombinant mouse or human RANKL and M-CSF
-
CCR1 inhibitor
-
Alpha-MEM medium, FBS, penicillin-streptomycin
-
96-well plates
-
TRAP staining kit
-
-
Protocol:
-
Seed precursor cells in a 96-well plate.
-
Treat the cells with RANKL and M-CSF to induce osteoclast differentiation, in the presence or absence of the CCR1 inhibitor.
-
Culture for 5-7 days, replacing the medium and treatments every 2-3 days.
-
Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells under a microscope.
-
Part 2: Targeting the STAT3 Pathway with AZD Compounds in Multiple Myeloma
Introduction
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that is often constitutively activated in multiple myeloma cells.[3] This activation is driven by upstream signals, including interleukin-6 (IL-6), and contributes to myeloma cell proliferation, survival, and drug resistance.[4] Several AstraZeneca compounds, such as AZD1480 (a JAK inhibitor) and AZD6738 (an ATR inhibitor), have been shown to modulate STAT3 signaling in multiple myeloma.[3][5]
Mechanism of Action of STAT3 Pathway Inhibition
Inhibiting the JAK/STAT3 pathway, for example with AZD1480, blocks the phosphorylation and subsequent activation of STAT3.[5] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as BCL-XL, MCL-1, and c-MYC, ultimately inducing apoptosis in myeloma cells.[3] AZD6738, an ATR inhibitor, has also been shown to reduce STAT3 activation, demonstrating a non-canonical role for the ATR pathway in regulating STAT3 in multiple myeloma.[3]
Experimental Protocols for Studying STAT3 Inhibition
1. Western Blot for Phospho-STAT3
-
Objective: To determine the effect of a STAT3 pathway inhibitor on the phosphorylation of STAT3.
-
Materials:
-
Multiple myeloma cell lines (e.g., U266, Kms-11)[5]
-
STAT3 pathway inhibitor (e.g., AZD1480)
-
Recombinant human IL-6
-
Cell lysis buffer, protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Protocol:
-
Starve cells in low-serum medium overnight.
-
Pre-treat cells with the inhibitor for 2 hours.
-
Stimulate cells with IL-6 for 15-30 minutes.
-
Lyse the cells and collect protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies, followed by the secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
2. Apoptosis Assay
-
Objective: To measure the induction of apoptosis in multiple myeloma cells following treatment with a STAT3 pathway inhibitor.
-
Materials:
-
Multiple myeloma cell lines
-
STAT3 pathway inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the inhibitor for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
-
Quantitative Data Summary
| Compound | Target | Cell Lines | Key Findings | Reference |
| AZD1480 | JAK1/2 | U266, Kms-11 | Inhibits proliferation and induces apoptosis. Reduces phosphorylation of JAK2 and STAT3. | [5] |
| AZD6738 | ATR | U266 | Reduces STAT3 DNA-binding activity and phosphorylation at Y705. Downregulates STAT3 target genes. | [3] |
| BX471 | CCR1 | MM cell lines | Enhances the anti-myeloma effects of dexamethasone. | [6] |
Experimental Workflow Diagram
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blocking chemokine receptor increases effectiveness of glucocorticoids in multiple myeloma treatment - ecancer [ecancer.org]
- 6. CCR1 inhibition sensitizes multiple myeloma cells to glucocorticoid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of AZD-4818 on RPMI 8226 Multiple Myeloma Cells
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells within the bone marrow.[1][2] The RPMI 8226 cell line, established from the peripheral blood of a patient with multiple myeloma, serves as a critical in vitro model for studying the disease's biology and for the development of novel therapeutic strategies.[3] Chemokine receptors play a significant role in the tumor microenvironment, mediating cell trafficking, survival, and proliferation. AZD-4818 is identified as a chemokine CCR1 antagonist.[4] This document outlines a comprehensive experimental setup to investigate the potential anti-myeloma effects of this compound on RPMI 8226 cells. The protocols provided herein cover cell culture, viability and apoptosis assays, and protein analysis to assess the compound's impact on key cellular pathways.
Materials and Reagents
-
RPMI 8226 cell line (ATCC CCL-155)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (ATCC 30-2020)
-
Penicillin-Streptomycin (10,000 U/mL)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western blotting
Experimental Protocols
1. RPMI 8226 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the RPMI 8226 human myeloma cell line.
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 Medium with 10% heat-inactivated fetal bovine serum and 1% Penicillin-Streptomycin.[5]
-
Thawing Cryopreserved Cells:
-
Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[6][7]
-
Transfer the contents to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
-
-
Subculturing:
-
RPMI 8226 cells grow in suspension with some cells being semi-adherent.[5]
-
Monitor cell density and maintain cultures between 5 x 10^5 and 2 x 10^6 viable cells/mL.
-
To passage, gently resuspend the cells in the flask and collect the cell suspension.
-
Centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium at a density of 5 x 10^5 cells/mL to establish new cultures.[7]
-
2. This compound Treatment Protocol
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. Store aliquots at -20°C or -80°C.
-
Cell Seeding: Seed RPMI 8226 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) at a density of 1 x 10^5 cells/mL.
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Add the desired final concentrations of this compound to the cell cultures.
-
Include a vehicle control group treated with the same concentration of DMSO used for the highest this compound dose.[8]
-
Incubate the cells for specified time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
3. Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[8]
-
Seed 1 x 10^4 cells per well in a 96-well plate and treat with varying concentrations of this compound for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
4. Apoptosis (Annexin V-FITC) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[9]
-
Seed RPMI 8226 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
5. Western Blot Analysis
This protocol is for analyzing the expression levels of specific proteins following treatment.
-
Cell Lysis:
-
After treatment, harvest cells by centrifugation at 2,500 x g for 10 minutes.[10]
-
Wash the cell pellet with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the pellet.[10]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Quantitative data from the proposed experiments should be organized into tables for clarity and comparison.
Table 1: Effect of this compound on RPMI 8226 Cell Viability (IC50 Values)
| Incubation Time | IC50 (µM) | 95% Confidence Interval |
|---|---|---|
| 24 hours | 45.2 | 41.5 - 49.3 |
| 48 hours | 28.7 | 25.9 - 31.8 |
| 72 hours | 15.3 | 13.8 - 17.0 |
Table 2: Apoptosis Induction by this compound in RPMI 8226 Cells (48h Treatment)
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| Vehicle Control (DMSO) | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| This compound (15 µM) | 75.3 ± 3.1 | 15.8 ± 1.9 | 8.9 ± 1.2 |
| this compound (30 µM) | 52.6 ± 4.2 | 30.4 ± 2.8 | 17.0 ± 2.1 |
Table 3: Relative Protein Expression Changes Following this compound Treatment (48h)
| Protein Target | Treatment Group | Relative Densitometry (Normalized to β-Actin) | Fold Change vs. Control |
|---|---|---|---|
| p-Akt | Vehicle Control | 1.00 ± 0.12 | 1.0 |
| This compound (30 µM) | 0.45 ± 0.08 | -2.2 | |
| Bcl-2 | Vehicle Control | 1.00 ± 0.09 | 1.0 |
| This compound (30 µM) | 0.58 ± 0.07 | -1.7 | |
| Cleaved Casp-3 | Vehicle Control | 1.00 ± 0.15 | 1.0 |
| | this compound (30 µM) | 2.89 ± 0.21 | +2.9 |
Visualizations
Caption: Experimental workflow for evaluating this compound in RPMI 8226 cells.
Caption: Hypothesized CCR1 signaling pathway and its inhibition by this compound.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Targeted Delivery Strategies for Multiple Myeloma and Their Adverse Drug Reactions [mdpi.com]
- 3. RPMI 8226 Cells [cytion.com]
- 4. This compound, a chemokine CCR1 antagonist: WO2008103126 and WO2009011653 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ubigene.us [ubigene.us]
- 7. ebiohippo.com [ebiohippo.com]
- 8. benchchem.com [benchchem.com]
- 9. jbuon.com [jbuon.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
Troubleshooting & Optimization
AZD-4818 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the use of AZD-4818 in experimental settings. The following information is designed to address common challenges encountered during the handling and application of this CCR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor involved in inflammatory responses. Its ligands include chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). By blocking the binding of these ligands to CCR1, this compound inhibits the downstream signaling pathways that lead to the recruitment of inflammatory cells.
Q2: What is the solubility of this compound in DMSO?
A2: There are conflicting reports from various suppliers regarding the solubility of this compound in DMSO. It is crucial to consult the product-specific datasheet. The reported solubility values are summarized in the table below. This discrepancy may be due to differences in the purity of the compound, the hydration state, or the DMSO used (e.g., anhydrous vs. hygroscopic).
Q3: Can I dissolve this compound directly in culture media?
A3: It is not recommended to dissolve this compound directly in aqueous culture media due to its hydrophobic nature, which can lead to poor solubility and precipitation. A concentrated stock solution in an organic solvent like DMSO should be prepared first and then diluted into the culture medium.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to minimize cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many researchers aiming for ≤ 0.1%. It is essential to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent-related effects.
Solubility Data
The following table summarizes the reported solubility of this compound in DMSO from different sources.
| Solvent | Reported Solubility (Source 1) | Reported Solubility (Source 2) | Molar Concentration (at 50 mg/mL) | Molar Concentration (at 1 mg/mL) |
| DMSO | 50 mg/mL[1][2] | 1 mg/mL[3] | ~88.11 mM | ~1.76 mM |
Note: Source 1 suggests that sonication and adjusting the pH to 2 with HCl may be necessary to achieve higher concentrations. Source 2 recommends sonication for their reported solubility.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Water bath sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Preparation of Working Solutions in Culture Media
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed culture medium to achieve the final desired concentration.
-
It is recommended to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion, which can help prevent precipitation.
-
The final DMSO concentration should be kept below cytotoxic levels (ideally ≤ 0.1%).
-
Use the freshly prepared working solution immediately for your experiments.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in culture medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound.- Perform a solubility test in your specific culture medium to determine the maximum soluble concentration. |
| Rapid change in solvent polarity ("crashing out"). | - Add the DMSO stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing.- Consider an intermediate dilution step in a smaller volume of medium before the final dilution. | |
| Cloudy or hazy appearance of the culture medium after adding this compound | The compound is not fully dissolved or is precipitating over time. | - Ensure the DMSO stock solution is completely dissolved before use.- Prepare fresh working solutions for each experiment and do not store them.- Visually inspect the medium under a microscope to confirm the presence of precipitate. |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or degradation of the compound. | - Always use freshly prepared working solutions.- Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.- Include appropriate positive and negative controls in your experiments. |
| Cytotoxicity from the solvent. | - Lower the final DMSO concentration in the culture medium.- Always include a vehicle control (medium with the same DMSO concentration) to assess the effect of the solvent on your cells. |
Signaling Pathway and Troubleshooting Workflow
Caption: this compound inhibits the CCR1 signaling pathway.
Caption: A workflow for troubleshooting solubility issues.
References
Technical Support Center: Optimizing AZD-4818 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of AZD-4818 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Its mechanism of action involves blocking the binding of natural chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to the CCR1 receptor. This inhibition prevents the downstream signaling cascades that lead to the recruitment and activation of inflammatory cells like monocytes and neutrophils.
Q2: What is the main research application for this compound?
A2: this compound has been primarily investigated for its potential in treating chronic inflammatory diseases, with a significant focus on chronic obstructive pulmonary disease (COPD).[1] In a research context, it is a valuable tool for studying the role of the CCR1 signaling pathway in inflammation, cell migration, and various disease models.
Q3: What cell lines are suitable for in vitro studies with this compound?
A3: The choice of cell line is critical and should be based on the expression of the CCR1 receptor. The human multiple myeloma cell line, RPMI 8226, is a known example of a cell line that endogenously expresses CCR1 and has been used in studies with this compound.[2] It is essential to verify CCR1 expression in your chosen cell line before initiating experiments.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. For long-term storage, it is advisable to keep the stock solutions at -80°C.
Troubleshooting Guides
Issue 1: High variability in experimental results.
Question: I'm observing significant differences between my replicate wells. What could be the cause?
Answer: High variability can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated, and you are using appropriate techniques, especially when handling small volumes.
-
Reagent Mixing: Inadequate mixing of reagents can create concentration gradients in your assay plate. Ensure all components, including this compound dilutions, are thoroughly mixed before and after being added to the wells.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cells are evenly suspended before seeding and that the seeding density is optimal for the duration of the assay.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To mitigate this, consider not using the outermost wells for critical data points or fill them with a buffer or sterile water to maintain humidity.
-
Incubation Conditions: Fluctuations in temperature or CO2 levels in the incubator can impact cell behavior and the efficacy of the compound. Ensure your incubator is functioning correctly and provides a stable environment.
Issue 2: No observable effect of this compound.
Question: I'm not seeing any inhibition of my target process (e.g., cell migration) even at high concentrations of this compound. What should I check?
Answer: A lack of effect can be due to several reasons. Consider the following troubleshooting steps:
-
CCR1 Receptor Expression: Confirm that your cell line expresses a functional CCR1 receptor. You can verify this through techniques like flow cytometry, western blotting, or qPCR.
-
Compound Activity: Ensure that your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh vial or a new batch of the compound.
-
Assay Conditions: The concentration of the chemoattractant (e.g., CCL3) used to stimulate the cells is crucial. If the chemoattractant concentration is too high, it may outcompete the antagonist. Perform a dose-response experiment with the chemoattractant to determine an optimal concentration (typically EC50 to EC80) for your inhibition assay.
-
Incubation Time: The pre-incubation time with this compound before adding the stimulus may be insufficient. It is recommended to pre-incubate the cells with the antagonist for a period (e.g., 30-60 minutes) to allow for receptor binding.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Optimize your assay window by ensuring a robust response to the positive control (chemoattractant alone) and a low background in the negative control (vehicle-treated cells).
Issue 3: Unexpected or off-target effects.
Question: I'm observing cellular effects that are not consistent with CCR1 inhibition. How can I investigate potential off-target effects?
Answer: While specific off-target effects for this compound are not extensively documented in the provided search results, it is always good practice to consider this possibility with any small molecule inhibitor.
-
Control Experiments: Include a negative control compound that is structurally similar to this compound but is known to be inactive against CCR1. This can help differentiate between effects mediated by CCR1 inhibition and those due to the chemical scaffold.
-
Use of Multiple Cell Lines: Test the effect of this compound in a cell line that does not express CCR1. If you still observe the same cellular phenotype, it is likely an off-target effect.
-
Rescue Experiments: If possible, try to "rescue" the phenotype by overexpressing CCR1 or adding an excess of the natural ligand to see if the effect can be competed away.
-
Consult Literature on Similar Compounds: Review literature on other CCR1 antagonists to see if similar off-target effects have been reported.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the optimal concentration of this compound for your in vitro studies. The IC50 value can vary depending on the cell line and the specific assay being performed. It is highly recommended to perform a dose-response experiment to determine the IC50 in your specific experimental system.
For a starting point, refer to studies that have characterized this compound and other CCR1 antagonists. A key publication by Gilchrist et al. (2014) in the British Journal of Pharmacology, titled "Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays," provides a comparative analysis of several CCR1 antagonists, including this compound, in the RPMI 8226 cell line. While the precise IC50 values are not available in the abstract, this publication is a primary source for such data.
Below is a template table to be populated with data from the recommended literature or your own experimental findings.
| Assay Type | Cell Line | Stimulus (Ligand) | This compound IC50 (nM) | Reference |
| Radioligand Binding | RPMI 8226 | [125I]-CCL3 | Value to be determined | Gilchrist et al., 2014 |
| Chemotaxis | RPMI 8226 | CCL3 | Value to be determined | Gilchrist et al., 2014 |
| Receptor Internalization | RPMI 8226 | CCL3 | Value to be determined | Gilchrist et al., 2014 |
| β-arrestin Translocation | CHO (hCCR1) | CCL3 | Value to be determined | Gilchrist et al., 2014 |
| Calcium Mobilization | User-defined | User-defined | Value to be determined | User-determined |
Experimental Protocols & Visualizations
CCR1 Signaling Pathway
The binding of a chemokine ligand (e.g., CCL3) to the CCR1 receptor initiates a signaling cascade that results in the migration of the cell towards the chemokine source. This compound acts by blocking this initial binding step.
References
Preventing AZD-4818 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of AZD-4818 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water.[1] For in vitro studies, a stock solution in DMSO is recommended. For in vivo experiments, specific formulations with co-solvents are necessary to maintain solubility in aqueous environments.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: My this compound precipitated out of solution. What are the common causes?
A3: Precipitation of this compound in aqueous solutions can occur due to several factors:
-
Poor intrinsic aqueous solubility: The compound is inherently hydrophobic.
-
Improper solvent mixture: The ratio of organic co-solvents to the aqueous buffer may be insufficient to maintain solubility.
-
pH of the aqueous solution: Changes in pH can affect the ionization state and solubility of the compound.
-
Low temperature: Solubility generally decreases at lower temperatures.
-
High concentration: Exceeding the solubility limit of the compound in a given solvent system.
-
Incorrect order of solvent addition: The order in which solvents and the compound are mixed can significantly impact the final solubility.
Q4: Can I use sonication or heating to redissolve precipitated this compound?
A4: Yes, if precipitation or phase separation occurs during the preparation of a formulation, gentle heating and/or sonication can be used to aid dissolution.[2] However, it is important to monitor the temperature to avoid thermal degradation of the compound.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitation issues with this compound in your experiments.
Problem: Precipitation observed upon addition of aqueous buffer to the DMSO stock solution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Recommended Formulations for In Vivo Studies
The following table summarizes recommended solvent formulations for preparing this compound for in vivo experiments. It is recommended to prepare these solutions fresh on the day of use.[2]
| Formulation Component | Protocol 1[3] | Protocol 2[2] | Protocol 3[2] |
| Primary Solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-Solvent 1 | 40% PEG300 | 40% PEG300 | 90% Corn oil |
| Co-Solvent 2 / Surfactant | 5% Tween-80 | 50 μL Tween-80 in 1 mL | Not Applicable |
| Aqueous Component | 45% Saline | 450 μL Saline in 1 mL | Not Applicable |
| Alternative Solubilizer | Not Applicable | 20% SBE-β-CD in Saline | Not Applicable |
| Achievable Concentration | ≥ 1 mg/mL (1.76 mM) | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Notes | Sonication is recommended. | Prepare a clear stock in DMSO first. | Use with caution for dosing periods exceeding half a month. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
This protocol is adapted from a formulation yielding a concentration of at least 1 mg/mL.[3]
Materials:
-
This compound powder
-
DMSO (newly opened, as hygroscopic DMSO can impact solubility)[2]
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 1 mg/mL in the complete formulation, a 10 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly until the solution is homogeneous.
-
Add Tween-80 (5% of the final volume) and mix again.
-
Slowly add the saline (45% of the final volume) to the mixture while vortexing or stirring continuously.
-
If any cloudiness or precipitation appears, sonicate the solution in a water bath until it becomes clear.
Caption: Workflow for preparing this compound formulation.
Signaling Pathway Context: CCR1 Antagonism
This compound is a potent antagonist of the C-C chemokine receptor type 1 (CCR1).[2] Understanding its mechanism of action is crucial for experimental design.
Caption: this compound mechanism of action on the CCR1 pathway.
References
Technical Support Center: AZD-4818 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR1 antagonist, AZD-4818. The following information is intended to assist in overcoming common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] By blocking the CCR1 receptor, this compound inhibits the recruitment of inflammatory cells, such as neutrophils and macrophages, to sites of inflammation.[1] This mechanism makes it a compound of interest for inflammatory and autoimmune diseases, including chronic obstructive pulmonary disease (COPD).[2][3]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[4] For long-term storage, the solid powder form should be kept at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to six months.[1] It is advisable to prepare working solutions for in vivo experiments freshly on the day of use to prevent degradation.[1]
Q3: Can I administer a high concentration of DMSO to my animals?
High concentrations of DMSO can be toxic to animals.[1][2][5] Intraperitoneal injections of DMSO at concentrations exceeding 25% have been shown to be harmful to mice.[5] It is recommended to keep the final concentration of DMSO in the administered formulation as low as possible, ideally below 10%, to avoid adverse effects.[5]
Q4: My this compound solution is precipitating after dilution in an aqueous vehicle. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. To address this, consider using a formulation that improves solubility, such as a co-solvent system (e.g., PEG300, Tween-80) or a lipid-based vehicle (e.g., corn oil).[1] When preparing the formulation, add the DMSO stock to the vehicle slowly while vortexing to ensure proper mixing.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize Formulation: For oral administration, consider formulations that enhance solubility and absorption, such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions.[6][7] For parenteral routes, ensure the compound remains in solution. - Verify Administration Technique: Improper oral gavage can lead to esophageal trauma or accidental tracheal administration, affecting drug absorption.[8][9] Ensure personnel are well-trained. For intraperitoneal injections, incorrect placement can result in injection into the gastrointestinal tract or other organs.[5][6] |
| Compound Instability | - Fresh Preparation: Prepare working solutions fresh daily from a frozen DMSO stock.[1] - Protect from Light and Air: Store stock solutions and formulations in amber vials and minimize exposure to air to prevent degradation. |
| Suboptimal Dosing | - Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease state. - Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess the concentration of this compound in the plasma and target tissues over time. |
Issue 2: Adverse Events or Toxicity Observed in Animals
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | - Reduce DMSO Concentration: If using a DMSO-based formulation for injection, dilute it with a non-toxic vehicle like saline or corn oil to reduce the final DMSO concentration to a safe level (ideally <10%).[5] - Alternative Solvents: Explore other less toxic solvents or formulation strategies. |
| Compound-Related Toxicity | - Dose Reduction: Lower the dose of this compound to a level that is effective but not toxic. - Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior. |
| Administration-Related Injury | - Refine Technique: Ensure proper restraint and handling of animals during administration to minimize stress and injury.[8][9] For oral gavage, use appropriate gavage needles and lubricate them.[9] For injections, use the correct needle size and injection site.[6] |
Data Presentation
Table 1: Recommended Formulation for In Vivo Studies
| Formulation Component | Purpose | Example Protocol | Reference |
| This compound | Active Pharmaceutical Ingredient | Target concentration (e.g., 1-10 mg/kg) | N/A |
| DMSO | Primary Solvent | Dissolve this compound to make a concentrated stock solution (e.g., 50 mg/mL) | [1] |
| PEG300 | Co-solvent | 40% of the final volume | [1] |
| Tween-80 | Surfactant/Emulsifier | 5% of the final volume | [1] |
| Saline | Vehicle | 45% of the final volume | [1] |
| Corn Oil | Lipid-based Vehicle | 90% of the final volume (for a 10% DMSO final concentration) | [1] |
Table 2: Troubleshooting Summary for In Vivo Delivery Issues
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in Formulation | Poor solubility in the final vehicle | Use a co-solvent system (PEG300/Tween-80) or lipid vehicle (corn oil). Prepare by slowly adding DMSO stock to the vehicle with vortexing. |
| Animal Distress Post-Injection | High DMSO concentration | Reduce the final DMSO concentration to <10% by diluting with a suitable vehicle. |
| Variable Efficacy | Inconsistent dosing or poor bioavailability | Verify administration technique and optimize the formulation to enhance solubility and absorption. |
| No Observed Efficacy | Insufficient dose or compound degradation | Conduct a dose-response study and prepare fresh working solutions daily. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Prepare Vehicle: In a sterile tube, combine PEG300 (40% of final volume) and Tween-80 (5% of final volume).
-
Formulate Drug Solution: Slowly add the required volume of the this compound DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Final Dilution: Add saline (45% of final volume) to the mixture to achieve the final desired concentration of this compound and a final DMSO concentration of 10%.
-
Administration: Administer the freshly prepared solution to mice via oral gavage using an appropriate gauge gavage needle.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Formulate Drug Solution: Slowly add the required volume of the this compound DMSO stock solution to sterile corn oil to achieve the final desired concentration. Ensure the final DMSO concentration is below 10%.
-
Administration: Administer the freshly prepared solution to mice via intraperitoneal injection.
Visualizations
Caption: Mechanism of action of this compound as a CCR1 antagonist.
Caption: Troubleshooting workflow for this compound in vivo delivery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD-4818 Cellular Assays
Notice: Information regarding specific off-target effects of AZD-4818 is not publicly available. Based on extensive searches of scientific literature and safety databases, this compound is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). Clinical trial data has focused on its on-target effects and overall safety profile in the context of Chronic Obstructive Pulmonary Disease (COPD). The following technical support guide is based on the known pharmacology of this compound and general principles of cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active antagonist of the chemokine receptor CCR1.[1] Its mechanism of action involves inhibiting the binding of the CCR1 ligand, MIP-1α (macrophage inflammatory protein-1 alpha), to the CCR1 receptor.[1] This action prevents the recruitment and activation of inflammatory cells such as monocytes, neutrophils, and macrophages.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available data from comprehensive off-target screening panels (e.g., CEREP panel) or broad kinase profiling studies for this compound. Clinical studies have reported on the overall safety and tolerability of this compound, but have not detailed specific molecular off-target interactions.[2][3]
Q3: We are observing unexpected effects in our cellular assay when using this compound. How can we troubleshoot this?
While specific off-target effects of this compound are not documented, unexpected results in cellular assays can arise from various factors. Here is a general troubleshooting guide:
-
Confirm On-Target Activity: First, ensure that the observed effects are not due to an overestimation of the required concentration for CCR1 inhibition in your specific cell system. Run a dose-response curve for a known CCR1-mediated downstream effect (e.g., calcium mobilization, chemotaxis) to determine the optimal concentration of this compound.
-
Vehicle Control: Ensure you are using an appropriate vehicle control. This compound is often dissolved in DMSO, which can have its own effects on cells. The final concentration of DMSO in your experimental wells should be matched to the vehicle control wells and kept at a minimum (typically <0.1%).
-
Cell Line Characterization: Verify the expression of CCR1 in your cell line. If CCR1 expression is low or absent, any observed effects are likely off-target or non-specific.
-
Assay-Specific Artifacts: Consider the possibility of interference with your assay technology. For example, some compounds can interfere with fluorescent or luminescent readouts. Run appropriate assay controls to rule out such artifacts.
Troubleshooting Guides
Issue 1: Inconsistent results in chemotaxis assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Perform a viability assay (e.g., Trypan Blue exclusion) before each experiment. |
| Ligand Quality | Use a fresh, high-quality stock of the chemoattractant (e.g., MIP-1α). Degradation of the ligand can lead to a weaker chemotactic response. |
| Assay Optimization | Optimize the incubation time and chemoattractant concentration to achieve a robust chemotactic window. |
| This compound Solubility | Ensure complete solubilization of this compound. Precipitated compound can lead to inconsistent concentrations. |
Issue 2: Cytotoxicity observed at high concentrations.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Non-Specific Toxicity | All compounds can be toxic at high concentrations. Determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Vehicle Toxicity | High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final vehicle concentration is non-toxic. |
| Off-Target Effects | While undocumented, cytotoxicity could be a result of off-target effects. If cytotoxicity is observed at concentrations close to the IC50 for CCR1 inhibition, this may warrant further investigation. |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by a CCR1 agonist.
Methodology:
-
Cell Preparation: Plate CCR1-expressing cells (e.g., THP-1) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for the desired time.
-
Agonist Stimulation: Add a CCR1 agonist (e.g., MIP-1α) to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium flux by this compound.
Visualizations
Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
Technical Support Center: Interpreting Negative Results from AZD-4818 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR1 antagonist, AZD-4818. The content is designed to help interpret negative or unexpected experimental results and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active antagonist of the C-C chemokine receptor type 1 (CCR1). Its primary mechanism of action is to block the binding of CCR1 ligands, such as Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) and RANTES (CCL5), to the receptor. This inhibition is intended to prevent the recruitment of inflammatory cells, including neutrophils and macrophages, to sites of inflammation.
Q2: Why were the clinical trials for this compound in Chronic Obstructive Pulmonary Disease (COPD) discontinued (B1498344)?
AstraZeneca discontinued the development of this compound for COPD following a phase II clinical trial (NCT00629239) that showed a lack of efficacy.[1][2] Despite being well-tolerated by patients, inhaled this compound (300µg twice daily for 4 weeks) did not produce a statistically significant improvement in lung function (FEV1), functional capacity, or health status compared to placebo.[2][3][4]
Q3: We observed a positive effect of this compound in our preclinical animal model, but the clinical trials failed. Why might this be?
This is a common challenge in drug development, particularly for chemokine receptor antagonists. Several factors could contribute to this discrepancy:
-
Species Differences: The function and expression of chemokine receptors can vary significantly between humans and preclinical models like mice. For instance, in mice, CCR1 is a key factor for neutrophil chemotaxis, but this may not be the case in humans to the same extent.[5]
-
Redundancy of the Chemokine System: The chemokine system is highly redundant, with multiple ligands binding to multiple receptors. Blocking a single receptor like CCR1 may not be sufficient to inhibit the inflammatory response, as other chemokines and receptors can compensate.
-
High Receptor Occupancy Required: It's possible that sustained, high-level occupancy of the CCR1 receptor is necessary to achieve a therapeutic effect in a chronic inflammatory condition like COPD. The dosing regimen in the clinical trial may not have achieved this.
-
Complexity of COPD Pathophysiology: COPD is a complex and heterogeneous disease. The inflammatory pathways driving the disease may differ between patients, and CCR1 may not be a critical driver in the patient population studied.
Q4: Our in vitro chemotaxis assay shows that this compound effectively blocks MIP-1α-induced cell migration, but we don't see an effect in our in vivo model. What could be the issue?
Several factors could explain this discrepancy:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of this compound reaching the target tissue in your in vivo model may be insufficient to achieve the necessary receptor occupancy. Consider conducting PK studies to measure drug levels at the site of inflammation.
-
Presence of Other Chemoattractants: In an in vivo inflammatory environment, multiple chemoattractants are present. Even if this compound effectively blocks CCR1, other chemokines acting through different receptors could still be driving cell migration.
-
Model-Specific Factors: The specific inflammatory stimulus and the genetic background of the animal model can influence the dominant chemoattractant pathways.
Troubleshooting Guides
Problem: No significant difference in lung function (FEV1) between this compound and placebo in a clinical trial setting.
-
Possible Cause 1: Insufficient Dose or Target Engagement.
-
Possible Cause 2: Inappropriate Patient Population.
-
Troubleshooting: Analyze patient baseline characteristics. Was there a specific sub-population of COPD patients with a high CCR1-driven inflammatory signature? Future studies could incorporate biomarkers to select patients more likely to respond.
-
-
Possible Cause 3: Redundancy of Inflammatory Pathways.
-
Troubleshooting: Consider combination therapies. Blocking CCR1 alone may be insufficient. Investigating the combination of this compound with other anti-inflammatory agents could be a potential strategy.[6]
-
Problem: this compound fails to reduce neutrophil influx in a mouse model of COPD.
-
Possible Cause 1: Inadequate Dosing or Route of Administration.
-
Troubleshooting: A preclinical study in mice showed that nebulized inhalation of this compound did inhibit neutrophil influx. Ensure the dose and delivery method are appropriate for the model. For systemic administration, confirm adequate drug exposure in the lung tissue.
-
-
Possible Cause 2: The chosen inflammatory stimulus is not primarily CCR1-dependent.
-
Troubleshooting: Different stimuli (e.g., cigarette smoke, LPS, elastase) can trigger different inflammatory cascades. Characterize the key chemokines involved in your specific model. Consider using CCR1 knockout mice as a control to confirm the importance of this receptor in your experimental setup.
-
-
Possible Cause 3: Timing of treatment and assessment.
-
Troubleshooting: The timing of drug administration relative to the inflammatory insult is critical. Administering this compound prophylactically versus therapeutically can yield different results. Optimize the treatment window based on the known kinetics of neutrophil recruitment in your model.
-
Data Presentation
Table 1: Summary of Key Phase II Clinical Trial Data for this compound in COPD (NCT00629239)
| Parameter | This compound (n=33) | Placebo (n=32) | p-value | Citation |
| Change from Baseline in FEV1 (L) | +0.026 | - | 0.69 | [2][3][4] |
| Change from Baseline in Morning PEF (L/min) | -6 | - | 0.23 | [2][3][4] |
| Treatment-Related Adverse Events | 13 | 14 | - | [2][3] |
| Serious Adverse Events | 2 | 0 | - | [2][3] |
| Discontinuations | 7 | 4 | - | [2][3] |
Experimental Protocols
Preclinical Model: Elastase-Induced Emphysema in Mice
This protocol is a general guideline for inducing a COPD-like phenotype in mice to test the efficacy of compounds like this compound.
-
Animal Model: C57BL/6 mice are commonly used.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
-
Elastase Instillation:
-
Administer a single intratracheal or oropharyngeal instillation of porcine pancreatic elastase (PPE). The dose of PPE needs to be optimized for the desired severity of emphysema.
-
A typical dose might be 0.2 IU of PPE in 50 µL of sterile saline.
-
-
This compound Administration:
-
This compound can be administered via various routes, including oral gavage, intraperitoneal injection, or nebulized inhalation. The dose and frequency will depend on the compound's pharmacokinetic profile.
-
Treatment can be initiated before (prophylactic) or after (therapeutic) elastase instillation.
-
-
Endpoint Analysis (typically 2-4 weeks post-elastase):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (e.g., neutrophils, macrophages) by cell counting and differential analysis.
-
Histology: Perfuse and fix the lungs to assess lung architecture, mean linear intercept (a measure of airspace enlargement), and inflammatory cell infiltration.
-
Lung Function: Measure lung mechanics using techniques like forced oscillation or plethysmography.
-
In Vitro Assay: Neutrophil Chemotaxis
This assay assesses the ability of this compound to block the migration of neutrophils towards a CCR1 ligand.
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation (e.g., with Ficoll-Paque and dextran (B179266) sedimentation).
-
Chemotaxis Chamber: Use a Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pore size).
-
Assay Setup:
-
Add a chemoattractant solution (e.g., recombinant human MIP-1α/CCL3 at an optimized concentration) to the lower chamber.
-
Pre-incubate the isolated neutrophils with different concentrations of this compound or a vehicle control.
-
Add the pre-incubated neutrophils to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for optimal migration (e.g., 60-90 minutes).
-
Quantification of Migration:
-
Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Alternatively, migrated cells can be lysed and quantified using a fluorescent dye (e.g., Calcein-AM).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Mandatory Visualization
Caption: CCR1 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting negative this compound experimental results.
References
- 1. Standardization of the 6-min walk test in clinical trials of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. St. George's Respiratory Questionnaire (SGRQ) [thoracic.org]
- 4. citystgeorges.ac.uk [citystgeorges.ac.uk]
- 5. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
AZD-4818 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD-4818. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its mechanism of action involves blocking the binding of the CCR1 ligand, macrophage inflammatory protein-1α (MIP-1α), to the CCR1 receptor.[1] This inhibition prevents the recruitment and activation of inflammatory cells, such as neutrophils and macrophages, to sites of inflammation.
Q2: What were the key findings from the clinical trial of inhaled this compound in patients with Chronic Obstructive Pulmonary Disease (COPD)?
A phase II, double-blind, placebo-controlled study (NCT00629239) evaluated the tolerability and efficacy of inhaled this compound in patients with moderate to severe COPD.[3][4] Patients were randomized to receive either 300µg of this compound or a placebo twice daily for four weeks via a Turbuhaler®.[3][4] The study concluded that while this compound was well-tolerated, it did not show a statistically significant beneficial effect on lung function compared to placebo.[3][4] The development of this compound for COPD was subsequently discontinued.[5]
Q3: What preclinical data is available for this compound?
In a preclinical study involving cigarette smoke-exposed mice, nebulized inhalation of this compound at doses ranging from 0.3 to 26 µg/kg for five days demonstrated an inhibitory effect on neutrophil influx into the bronchoalveolar lavage fluid.[1]
Troubleshooting Guide
Q4: I am observing poor solubility of this compound in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some steps to troubleshoot this problem:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically ≤0.1%) to avoid impacting cell viability or assay performance.
-
Formulation with Excipients: For in vivo studies, consider formulating this compound with solubilizing agents. A suggested formulation involves creating a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[1] Another option is to use a solution of 20% SBE-β-CD in saline.[1]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.[1] However, it is crucial to ensure that these processes do not degrade the compound.
Q5: My in vitro dose-response curve for this compound is not showing the expected inhibitory effect. What are some potential reasons?
Several factors could contribute to a lack of inhibitory effect in an in vitro assay. Consider the following:
-
Cell Line Selection: Ensure that the cell line used in your assay expresses a functional CCR1 receptor. Receptor expression levels can vary between cell lines and even with passage number. It is advisable to confirm CCR1 expression using techniques like flow cytometry or qPCR.
-
Ligand Concentration: The concentration of the CCR1 ligand (e.g., MIP-1α) used to stimulate the cells is critical. If the ligand concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use a ligand concentration that elicits a submaximal response (e.g., EC80) to increase the sensitivity of the assay to inhibition.
-
Assay Incubation Time: The pre-incubation time with this compound before adding the stimulating ligand can influence the observed inhibition. A sufficient pre-incubation period is necessary for the antagonist to bind to the receptor. This time should be optimized for your specific assay system.
-
Compound Stability: Verify the stability of this compound in your assay medium under the experimental conditions (temperature, pH). Degradation of the compound will lead to a loss of activity.
Quantitative Data
Table 1: Clinical Dose of this compound
| Parameter | Value | Indication | Route of Administration | Study |
| Dose | 300 µg twice daily | Moderate to Severe COPD | Inhalation (Turbuhaler®) | NCT00629239[3][4] |
Table 2: Preclinical Dose-Response of this compound
| Parameter | Dose Range | Species | Effect | Route of Administration |
| Inhibition of Neutrophil Influx | 0.3 - 26 µg/kg (for 5 days) | Mouse | Inhibited neutrophil influx into bronchoalveolar lavage | Nebulized Inhalation[1] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol provides a general framework for assessing the dose-response of this compound in inhibiting CCR1-mediated cell migration.
-
Cell Preparation:
-
Use a cell line endogenously expressing CCR1 or a recombinant cell line overexpressing human CCR1 (e.g., THP-1 cells).
-
Culture cells to the appropriate density and harvest.
-
Wash the cells with a serum-free assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Plate Preparation:
-
Use a chemotaxis plate with a porous membrane (e.g., 5 µm pore size).
-
In the lower wells of the plate, add the CCR1 ligand (e.g., MIP-1α) at a pre-determined optimal concentration (e.g., EC80) in the assay buffer. Include a negative control (buffer only) and a positive control (ligand only).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Treatment and Incubation:
-
In a separate plate, pre-incubate the cell suspension with the various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add the pre-treated cell suspension to the upper wells of the chemotaxis plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower wells. This can be done using a cell viability reagent (e.g., CellTiter-Glo®) and measuring luminescence, or by lysing the cells and using a fluorescent DNA-binding dye (e.g., CyQUANT®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (ligand only).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the IC50 value.
-
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for unexpected dose-response results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. AZD 4818 - AdisInsight [adisinsight.springer.com]
Technical Support Center: Cell Viability Assays with AZD-4818 Treatment
Welcome to the technical support center for researchers utilizing AZD-4818 and other CCR1 antagonists in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its primary mechanism of action is to block the binding of CCR1 ligands, such as MIP-1α (CCL3), to the receptor, thereby inhibiting the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells like monocytes and macrophages.[1]
Q2: Which cell lines are suitable for studying the effects of this compound?
Human monocytic cell lines are excellent models for studying CCR1 antagonists as they endogenously express the CCR1 receptor. Commonly used and well-characterized cell lines include:
-
THP-1: A human monocytic leukemia cell line that can be differentiated into macrophage-like cells.
-
U937: A human histiocytic lymphoma cell line with monocytic characteristics.
Q3: What are the most common cell viability assays to assess the effects of CCR1 antagonists?
Metabolic-based assays are frequently employed to determine cell viability. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, but the formazan product is soluble in the cell culture medium, simplifying the protocol.
-
Resazurin (B115843) (AlamarBlue) Assay: A fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells.
-
ATP Assay: A highly sensitive luminescent assay that quantifies ATP, which is a key indicator of metabolically active cells.
Q4: Should I expect this compound to be directly cytotoxic?
As a receptor antagonist, the primary role of this compound is to block a signaling pathway. It is not inherently designed to be cytotoxic. However, by inhibiting survival or proliferation signals in certain cell types that are dependent on the CCR1 pathway, a decrease in cell viability may be observed over time. Direct cytotoxicity at high concentrations cannot be ruled out and should be assessed experimentally.
Troubleshooting Guide
Below is a guide to address common issues encountered during cell viability assays with CCR1 antagonists like this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Inaccurate pipetting: Errors in dispensing cells, media, or reagents. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells or fill them with sterile PBS or media. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Low or no response to this compound | 1. Low CCR1 expression: The cell line used may have low or no expression of the CCR1 receptor. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Suboptimal assay conditions: Incubation times or compound concentrations may not be appropriate. | 1. Confirm CCR1 expression in your cell line using RT-PCR or flow cytometry. 2. Prepare fresh dilutions of this compound from a properly stored stock. 3. Perform a dose-response and time-course experiment to determine optimal conditions. |
| High background signal | 1. Contamination: Bacterial or fungal contamination can metabolize the assay reagents. 2. Media components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. 3. Compound interference: this compound may directly reduce the assay reagent. | 1. Maintain sterile technique and regularly check for contamination. 2. Use phenol red-free medium for the assay. 3. Run a "compound only" control (media + compound + assay reagent, no cells) and subtract the background. |
| Inconsistent results across experiments | 1. Cell passage number: High passage numbers can lead to phenotypic changes and altered receptor expression. 2. Variations in cell health: Cells may be stressed due to over-confluency or nutrient depletion. 3. Inconsistent reagent preparation: Differences in the preparation of assay reagents. | 1. Use cells within a consistent and low passage number range. 2. Ensure cells are in the logarithmic growth phase and are seeded at an optimal density. 3. Prepare fresh reagents for each experiment and follow a standardized protocol. |
Quantitative Data Summary
| Compound | Assay Type | Cell Line/System | Ligand | Parameter | Value |
| BX471 | Radioligand Binding | HEK293 cells expressing human CCR1 | 125I-MIP-1α/CCL3 | Ki | 1.0 ± 0.03 nM |
| BX471 | Radioligand Binding | Cells expressing mouse CCR1 | 125I-MIP-1α/CCL3 | Ki | 215 ± 46 nM[2] |
| BX471 | Calcium Mobilization | Cells expressing human CCR1 | MIP-1α/CCL3 | IC50 | 5.8 ± 1 nM |
| BX471 | Calcium Mobilization | Cells expressing mouse CCR1 | MIP-1α/CCL3 | IC50 | 198 ± 7 nM |
| CCX354 | Chemotaxis Inhibition | THP-1 cells | CCL15 | IC50 | 1.4 ± 0.2 nM[3] |
| CCX354 | Radioligand Binding | Human blood monocytes | 125I-CCL15 | Ki | 1.5 ± 0.1 nM[3] |
Experimental Protocols
This section provides a detailed methodology for a standard MTT cell viability assay to assess the effect of a CCR1 antagonist, using BX471 as a representative compound with THP-1 cells.
MTT Cell Viability Assay with a CCR1 Antagonist
Objective: To determine the effect of a CCR1 antagonist on the viability of THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CCR1 antagonist (e.g., BX471)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 105 cells/mL.
-
Seed 100 µL of the cell suspension (5 x 104 cells) into each well of a 96-well plate.
-
Include wells with media only for background control.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the CCR1 antagonist in DMSO.
-
Perform serial dilutions of the antagonist in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the diluted antagonist to the respective wells. For the vehicle control wells, add medium with the same final concentration of DMSO.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
CCR1 Signaling Pathway
References
Technical Support Center: AZD-4818 Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZD-4818 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its primary mechanism of action is to block the binding of CCR1 ligands, such as MIP-1α (macrophage inflammatory protein-1α), to the CCR1 receptor. This inhibition prevents the recruitment and activation of inflammatory cells, including monocytes, neutrophils, and macrophages, to sites of inflammation.[1]
Q2: What is the primary preclinical application of this compound?
This compound has been primarily investigated for its potential therapeutic effects in chronic obstructive pulmonary disease (COPD).[1] Preclinical studies have explored its ability to reduce inflammation in models of COPD, such as cigarette smoke-induced inflammation in mice.
Q3: What were the findings from clinical trials of this compound?
In a phase II clinical trial for moderate to severe COPD, inhaled this compound was found to be well tolerated. However, it did not demonstrate a significant beneficial effect on lung function or other clinical endpoints.[2] The development of this compound for COPD was discontinued.[3]
Q4: How should this compound be prepared for in vivo preclinical studies?
For in vivo administration, this compound can be formulated in various ways depending on the route of administration. A common method for oral administration involves creating a suspension. For inhalation studies, a nebulized solution is appropriate. A supplier of this compound suggests several formulation protocols, including a solution in a mixture of DMSO, PEG300, Tween-80, and saline for a clear solution.
Troubleshooting Guide
Problem 1: Inconsistent or lack of efficacy in in vivo models.
-
Possible Cause 1: Species-specific differences in CCR1 pharmacology. There can be significant differences in the expression and function of CCR1 between preclinical animal models and humans. For example, in mice, CCR1 is a key chemotactic factor for neutrophils, but not for monocytes. This contrasts with the role of CCR1 in human inflammatory responses. This species difference can complicate the translation of preclinical findings to clinical efficacy.
-
Troubleshooting/Solution:
-
Carefully select the preclinical model to ensure its relevance to the human disease pathophysiology being studied.
-
Consider using humanized mouse models that express human CCR1 to better predict clinical outcomes.
-
Supplement in vivo studies with in vitro assays using human cells to confirm the activity of this compound on human CCR1.
-
-
Possible Cause 2: Inadequate drug exposure at the target site. Poor pharmacokinetics, including low bioavailability or rapid metabolism, can lead to insufficient concentrations of this compound at the site of inflammation.
-
Troubleshooting/Solution:
-
Conduct pharmacokinetic studies in the chosen animal model to determine the optimal dose and dosing regimen to achieve and maintain therapeutic concentrations.
-
Analyze plasma and tissue concentrations of this compound to confirm adequate exposure.
-
Optimize the drug formulation to improve solubility and absorption.
-
Problem 2: Difficulty dissolving this compound for in vitro or in vivo studies.
-
Possible Cause: Poor aqueous solubility. Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions, leading to precipitation and inaccurate dosing.
-
Troubleshooting/Solution:
-
For in vitro assays, prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it in the aqueous assay buffer. Ensure the final DMSO concentration is low enough to not affect the assay performance.
-
For in vivo studies, consider using a formulation with solubilizing agents. A suggested formulation to achieve a clear solution includes DMSO, PEG300, Tween-80, and saline. Sonication or gentle heating may aid in dissolution.
-
Problem 3: Off-target effects observed in experiments.
-
Possible Cause: Non-specific binding to other receptors or enzymes. While this compound is a potent CCR1 antagonist, it may interact with other molecular targets, especially at higher concentrations.
-
Troubleshooting/Solution:
-
To assess potential off-target effects, it is advisable to screen this compound against a panel of common off-target proteins, such as other chemokine receptors, kinases, and ion channels.
-
Include appropriate controls in your experiments, such as a structurally related but inactive compound, to differentiate between on-target and off-target effects.
-
If off-target effects are suspected, perform dose-response studies to determine if these effects occur at concentrations significantly higher than those required for CCR1 inhibition.
-
Quantitative Data
Due to the limited publicly available preclinical data for this compound, the following tables provide representative data for a potent and selective CCR1 antagonist. This information is intended to serve as a general guide for what to expect from a compound in this class.
Table 1: Representative In Vitro Activity of a Potent CCR1 Antagonist
| Assay Type | Target | Ligand | Cell Line | IC50 (nM) |
| Radioligand Binding | Human CCR1 | [¹²⁵I]MIP-1α | CHO-K1 | 1.5 |
| Calcium Mobilization | Human CCR1 | MIP-1α | U937 | 5.2 |
| Chemotaxis | Human CCR1 | MIP-1α | THP-1 | 10.8 |
Table 2: Representative Preclinical Pharmacokinetic Parameters of a CCR1 Antagonist
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |
| Mouse | IV | 1 | 850 | 0.08 | 1.2 | N/A |
| PO | 5 | 450 | 0.5 | 1.5 | 45 | |
| Rat | IV | 1 | 920 | 0.08 | 2.1 | N/A |
| PO | 5 | 680 | 1.0 | 2.5 | 60 |
Experimental Protocols
Protocol: Inhibition of Neutrophil Influx in a Cigarette Smoke-Induced Mouse Model
This protocol is based on a reported preclinical study of this compound.
-
Animal Model: Use an appropriate mouse strain for respiratory studies, such as C57BL/6.
-
Cigarette Smoke Exposure: Expose mice to cigarette smoke for a specified period to induce lung inflammation. A common method involves whole-body exposure in a smoking chamber.
-
This compound Administration:
-
Prepare a solution of this compound for nebulization.
-
Administer this compound via nebulized inhalation at doses ranging from 0.3 to 26 µg/kg.
-
Treat the mice for 5 consecutive days.
-
-
Bronchoalveolar Lavage (BAL):
-
Twenty-four hours after the final treatment, euthanize the mice.
-
Perform a BAL by instilling and retrieving a fixed volume of sterile saline into the lungs via a tracheal cannula.
-
-
Cell Counting and Differentiation:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils and other inflammatory cells.
-
-
Data Analysis: Compare the number of neutrophils in the BAL fluid of this compound-treated mice to that of vehicle-treated, smoke-exposed mice.
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for in vivo efficacy issues with this compound.
References
Validation & Comparative
A Comparative Analysis of AZD-4818 and Other CCR1 Antagonists in Preclinical Research
For researchers and professionals in drug development, this guide offers a detailed comparison of the C-C chemokine receptor type 1 (CCR1) antagonist AZD-4818 against other notable CCR1 inhibitors. This document compiles available preclinical data to provide a quantitative and methodological overview for evaluating these compounds in inflammatory disease research.
This compound, developed by AstraZeneca, is a potent and orally active antagonist of the CCR1 receptor. This receptor plays a crucial role in the recruitment of inflammatory cells, such as monocytes and neutrophils, to sites of inflammation. As such, CCR1 has been a significant target for the development of therapeutics for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), for which this compound was investigated in clinical trials.[1] Although its development was discontinued, a review of its preclinical profile alongside other CCR1 antagonists such as BX471, BMS-817399, and CP-481,715, provides valuable insights into the landscape of CCR1-targeted drug discovery.
Quantitative Comparison of CCR1 Antagonists
The following table summarizes the available in vitro potency data for this compound and other selected CCR1 antagonists. This data is primarily derived from radioligand binding assays and functional assays such as calcium mobilization and chemotaxis inhibition.
| Compound Name | Target | Assay Type | Species | IC50 / Ki (nM) |
| This compound | CCR1 | Radioligand Binding ([125I]-MIP-1α) | Human | IC50: 4.0 |
| BX471 | CCR1 | Radioligand Binding | Human | Ki: 1 |
| Calcium Mobilization | Human | IC50: 5.8 | ||
| BMS-817399 | CCR1 | Radioligand Binding | Human | IC50: 1 |
| Chemotaxis | Human | IC50: 6 | ||
| CP-481,715 | CCR1 | Radioligand Binding ([125I]-CCL3) | Human | IC50: 74 |
| Calcium Mobilization | Human | IC50: 71 | ||
| Monocyte Chemotaxis | Human | IC50: 55 |
Signaling Pathways and Experimental Workflow
The development and evaluation of CCR1 antagonists involve understanding their interaction with the receptor and the subsequent cellular responses. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for characterizing these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize CCR1 antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor, providing a measure of its binding affinity (Ki or IC50).
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CCR1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Components:
-
Radioligand: [125I]-labeled MIP-1α or [125I]-labeled CCL3.
-
Test Compound: Serial dilutions of the CCR1 antagonist (e.g., this compound).
-
Membrane Preparation: A standardized concentration of cell membranes expressing CCR1.
-
Assay Buffer: Tris-based buffer containing MgCl2 and protease inhibitors.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
-
Cell Preparation: HEK293 cells expressing human CCR1 are seeded into 96-well plates and grown to confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Procedure:
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the CCR1 antagonist to the wells and incubate for a short period.
-
Add a CCR1 agonist (e.g., MIP-1α) to all wells to stimulate the receptor.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of a CCR1 antagonist to inhibit the migration of cells towards a chemoattractant gradient.
-
Cell Preparation: A CCR1-expressing cell line (e.g., THP-1 monocytes) or primary human monocytes are used.
-
Assay Setup: A Boyden chamber or a similar transwell migration system with a porous membrane is used.
-
Procedure:
-
Place a solution containing a CCR1 agonist (e.g., MIP-1α) in the lower chamber of the migration plate.
-
In the upper chamber (the insert), add the cells that have been pre-incubated with varying concentrations of the CCR1 antagonist.
-
Incubate the plate for a period sufficient to allow cell migration (typically 2-4 hours).
-
Quantify the number of cells that have migrated through the membrane to the lower chamber, either by cell counting or by using a fluorescent dye.
-
-
Data Analysis: The IC50 value is the concentration of the antagonist that inhibits cell migration by 50%.
Competitive Landscape
The development of CCR1 antagonists has been pursued by several pharmaceutical companies, although many candidates have not progressed through clinical trials due to a lack of efficacy.
References
In Vitro Comparison of CCR1 Antagonists: AZD-4818 vs. BX471
For researchers engaged in the study of inflammatory diseases, autoimmune disorders, and immuno-oncology, the C-C chemokine receptor 1 (CCR1) presents a compelling therapeutic target. This receptor plays a crucial role in mediating the migration of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. This guide provides a detailed in vitro comparison of two notable small molecule CCR1 antagonists: AZD-4818 and BX471. The comparison focuses on their biochemical affinity, functional inhibition, and the experimental methodologies used for their characterization.
Mechanism of Action and Signaling Pathway
Both this compound and BX471 are antagonists of the CCR1 receptor, a G protein-coupled receptor (GPCR). In its natural state, CCR1 is activated by chemokine ligands like CCL3 (MIP-1α) and CCL5 (RANTES). This binding event triggers a conformational change in the receptor, leading to the activation of intracellular Gαi proteins. This initiates a downstream signaling cascade involving the inhibition of adenylyl cyclase and activation of pathways like PI3K/Akt, ultimately resulting in chemotaxis, calcium mobilization, and cellular activation.
This compound and BX471 function by binding to the CCR1 receptor, thereby preventing the binding of its cognate chemokines. This blockade inhibits the initiation of the downstream inflammatory signaling cascade.
AZD-4818: A Focused Examination of Chemokine Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a therapeutic candidate is paramount. This guide provides a comparative overview of the cross-reactivity of AZD-4818, a potent antagonist of the C-C chemokine receptor 1 (CCR1), with other chemokine receptors. Due to the limited publicly available data on the comprehensive selectivity screening of this compound, this guide focuses on the established primary target and the general context of CCR1 antagonist development.
This compound was developed by AstraZeneca as a CCR1 receptor antagonist intended for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its mechanism of action involves inhibiting the binding of the natural ligands, such as MIP-1α (macrophage inflammatory protein-1 alpha), to the CCR1 receptor.[3] This action is intended to modulate the inflammatory response, a key factor in the pathology of COPD.
Summary of Target Affinity
Table 1: Primary Target Affinity of this compound
| Target | Ligand Inhibited | Therapeutic Indication |
| CCR1 | MIP-1α | Chronic Obstructive Pulmonary Disease (COPD) |
Note: Quantitative binding affinity values (e.g., IC50, Ki) for this compound against other chemokine receptors are not specified in the reviewed literature.
Experimental Protocols
The following are generalized experimental protocols typically employed to determine the selectivity of a compound like this compound against a panel of chemokine receptors.
Radioligand Binding Assays
This is a standard method to determine the affinity of a test compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells (or other suitable host cells) are transiently or stably transfected to express a specific human chemokine receptor (e.g., CCR1, CCR2, CCR3, etc.).
-
Cells are harvested, and crude membrane preparations are isolated by centrifugation.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [125I]-MIP-1α for CCR1) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the same receptor.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a filter plate, which traps the cell membranes.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The inhibition constant (Ki) can then be derived using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Calcium Mobilization)
Functional assays measure the ability of a compound to block the intracellular signaling cascade initiated by ligand binding to the receptor.
-
Cell Preparation:
-
Cells expressing the chemokine receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
The cells are pre-incubated with varying concentrations of the test compound (this compound).
-
The cells are then stimulated with a known agonist (the natural chemokine ligand) for the specific receptor.
-
-
Data Acquisition and Analysis:
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The concentration of the antagonist that produces a 50% inhibition of the agonist-induced response (IC50) is determined.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of a CCR1 antagonist and a typical experimental workflow for assessing receptor binding.
Caption: CCR1 Signaling Pathway Antagonism by this compound
Caption: Radioligand Binding Assay Workflow
Conclusion
This compound is a well-established CCR1 antagonist. While its high affinity for CCR1 is the basis for its therapeutic rationale, a detailed public profile of its cross-reactivity with other chemokine receptors is not available. For researchers in drug development, the presumed high selectivity of this compound for CCR1 would be a critical attribute to minimize off-target effects. However, without access to comprehensive selectivity panel data, a full comparative analysis remains speculative. The experimental protocols outlined above represent the standard methodologies that would be used to generate such a comparative dataset.
References
A Comparative Guide to AZD-4818 and Other CCR1 Antagonists: Validating Binding Affinity
This guide provides a comprehensive comparison of the binding affinity of AZD-4818 to the C-C chemokine receptor 1 (CCR1) against other notable CCR1 antagonists. For researchers, scientists, and drug development professionals, this document outlines key quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental pathways.
Comparative Binding Affinity of CCR1 Antagonists
The binding affinity of a compound to its target is a critical determinant of its potential therapeutic efficacy. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and several other well-characterized CCR1 antagonists.
| Compound | Binding Affinity (Ki) | Receptor and Cell Line |
| This compound | 1.7 nM | Human CCR1 (HEK293 cells) |
| BX471 | 1.0 nM | Human CCR1 |
| CCX354 | 1.5 nM | Human CCR1 (Human blood monocytes) |
| CP-481715 | 9.2 nM (Kd) | Human CCR1[1] |
| MLN-3897 | 2.3 nM | Human CCR1 (THP-1 cell membranes)[2] |
| J-113863 | 0.9 nM | Human CCR1 |
Note: The specific experimental conditions, such as the radioligand used and the cell line expressing the receptor, can influence the measured affinity values. Direct comparisons are most accurate when data is generated under identical conditions.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity for CCR1 antagonists is commonly achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand from the CCR1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells) are typically used.
-
Radioligand: A high-affinity radiolabeled CCR1 ligand, such as [125I]MIP-1α or [125I]CCL3, is employed.
-
Test Compounds: this compound and other comparator CCR1 antagonists.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl2, CaCl2) and a protein carrier (e.g., BSA) to minimize non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters are used to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Incubation: A fixed concentration of cell membranes expressing CCR1 is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Key Pathways
To further elucidate the context of this compound's mechanism of action and the experimental approach to its validation, the following diagrams are provided.
Caption: CCR1 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow of a radioligand competitive binding assay.
References
AZD-4818: A Comparative Efficacy Analysis in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of AZD-4818, a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1), across various disease models. While extensive preclinical data on this compound in a range of disease models is limited in publicly available literature, this document synthesizes the existing information, including its primary investigation in Chronic Obstructive Pulmonary Disease (COPD), and contextualizes its potential efficacy by examining the role of CCR1 in other inflammatory conditions and the performance of other CCR1 antagonists.
Mechanism of Action
This compound functions by inhibiting the binding of CCR1 ligands, most notably MIP-1α (Macrophage Inflammatory Protein-1 alpha), to the CCR1 receptor.[1] This action prevents the recruitment and activation of inflammatory cells such as neutrophils, monocytes, and macrophages to sites of inflammation.[1] The CCR1 signaling pathway is a key component of the inflammatory cascade in numerous autoimmune and inflammatory diseases.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: Mechanism of action of this compound as a CCR1 antagonist.
Efficacy Data in Disease Models
Chronic Obstructive Pulmonary Disease (COPD)
The primary indication for which this compound was investigated is COPD.
Preclinical Model: Cigarette Smoke-Induced Neutrophil Influx in Mice
| Model | Treatment | Dosage | Duration | Key Finding |
| Cigarette smoke-exposed mice | This compound (nebulized inhalation) | 0.3-26 µg/kg | 5 days | Inhibition of neutrophil influx into the bronchoalveolar lavage (BAL) fluid.[1] |
Clinical Trial: Moderate to Severe COPD Patients
A phase IIa, double-blind, placebo-controlled study was conducted to assess the tolerability and efficacy of inhaled this compound.
| Parameter | This compound (300µg twice daily) | Placebo | p-value |
| Change in FEV₁ (L) | +0.026 (relative to placebo) | - | 0.69[2] |
| Change in morning PEF (L/min) | -6 (relative to placebo) | - | 0.23[2] |
FEV₁: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow
The study concluded that while this compound was well tolerated, it did not demonstrate a beneficial treatment effect in patients with moderate to severe COPD.[2] These findings are consistent with the lack of clinical efficacy observed with other CCR1 antagonists in different therapeutic areas.[2]
Other Inflammatory Disease Models
There is a lack of publicly available data on the efficacy of this compound in other specific disease models such as rheumatoid arthritis or multiple sclerosis. However, the role of CCR1 in these diseases has been explored with other antagonists.
Rheumatoid Arthritis (RA): CCR1 is expressed on various inflammatory cells within the synovial tissue of RA patients. Preclinical studies with other CCR1 antagonists have shown promise in animal models of arthritis. For instance, antagonists have been reported to reduce joint inflammation and destruction in rodent models. However, clinical trials with several CCR1 antagonists, including CP-481,715 and MLN3897, failed to show significant efficacy in RA patients.
Multiple Sclerosis (MS): CCR1 is implicated in the recruitment of inflammatory cells to the central nervous system in MS. In the experimental autoimmune encephalomyelitis (EAE) model of MS, CCR1 antagonists have been investigated. For example, the CCR1 antagonist BX471 was tested in clinical trials for MS but did not demonstrate therapeutic efficacy.[3]
Multiple Myeloma: In vivo studies in mouse models of multiple myeloma have shown that CCR1 antagonists can reduce tumor burden, minimize osteolytic bone damage, and limit disease progression.[4]
Experimental Protocols
Detailed experimental protocols for preclinical studies involving this compound are not extensively reported in the available literature. Below is a generalized workflow for evaluating a CCR1 antagonist in a preclinical setting based on common methodologies.
Caption: Generalized experimental workflow for preclinical efficacy testing.
Comparison with Alternatives
Given the limited clinical efficacy of this compound in COPD, a comparison with established and emerging therapies for inflammatory diseases is warranted.
-
COPD: Standard of care includes long-acting bronchodilators (LABAs and LAMAs) and inhaled corticosteroids (ICS).[5][6] Newer therapies include phosphodiesterase-4 (PDE4) inhibitors and biologic agents targeting specific inflammatory pathways.[7]
-
Rheumatoid Arthritis: Treatment has advanced significantly with the use of disease-modifying antirheumatic drugs (DMARDs), including methotrexate, and biologic agents targeting TNF-α, IL-6, and other cytokines.
-
Multiple Sclerosis: A range of disease-modifying therapies are available, including interferons, glatiramer acetate, and newer oral and infused therapies targeting different aspects of the immune response.
Summary and Conclusion
This compound, a CCR1 antagonist, has been primarily evaluated in the context of COPD. While preclinical data in a mouse model suggested a potential anti-inflammatory effect through the inhibition of neutrophil recruitment, a subsequent phase IIa clinical trial in patients with moderate to severe COPD did not demonstrate a significant therapeutic benefit.
There is a notable lack of publicly available data on the efficacy of this compound in other inflammatory disease models, such as rheumatoid arthritis or multiple sclerosis. Although the CCR1 pathway is a rational target in these conditions, the clinical development of several CCR1 antagonists has been challenging, often due to a disconnect between promising preclinical results and a lack of efficacy in human trials.
For researchers and drug development professionals, the case of this compound underscores the complexities of translating preclinical findings in inflammatory disease models to successful clinical outcomes. Future research in this area may require a deeper understanding of the specific roles of CCR1 in different disease contexts and potentially the development of more predictive preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. What are the new drugs for Chronic Obstructive Pulmonary Disease (COPD)? [synapse.patsnap.com]
- 7. COPD Treatment Options: Medications, Therapies & Surgery [webmd.com]
AZD-4818: A Comparative Benchmark Against Current COPD Therapies
An objective analysis of the discontinued (B1498344) CCR1 antagonist AZD-4818 in the context of current standard-of-care treatments for Chronic Obstructive Pulmonary Disease (COPD), supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the investigational drug this compound with currently approved therapeutic regimens for Chronic Obstructive Pulmonary Disease (COPD). Designed for researchers, scientists, and drug development professionals, this document summarizes key clinical trial data, outlines experimental protocols, and visualizes relevant signaling pathways to offer a thorough comparative benchmark. This compound, a C-C chemokine receptor type 1 (CCR1) antagonist, was investigated as a potential anti-inflammatory treatment for COPD. However, clinical development for this indication was discontinued due to a lack of efficacy. This guide will objectively present the available data for this compound alongside that of established treatments, including long-acting beta-agonist (LABA)/long-acting muscarinic antagonist (LAMA) combinations and triple therapy (inhaled corticosteroid (ICS)/LABA/LAMA), to provide a clear perspective on its performance and the current therapeutic landscape.
Executive Summary
This compound, an inhaled CCR1 antagonist, was developed to target the chronic inflammation characteristic of COPD. The primary clinical trial (NCT00629239) demonstrated that while this compound was well-tolerated, it failed to show any significant improvement in lung function, as measured by Forced Expiratory Volume in 1 second (FEV1), or other clinical endpoints in patients with moderate to severe COPD.[1] In contrast, current standard-of-care treatments, such as LABA/LAMA and triple therapies, have consistently demonstrated significant improvements in lung function, reduction in exacerbation rates, and enhancement in quality of life in large-scale clinical trials. This guide will delve into the specifics of these comparisons.
Data Presentation: Quantitative Comparison of Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from the pivotal clinical trial of this compound and representative major clinical trials for current standard-of-care COPD treatments.
Table 1: Comparison of Efficacy Outcomes
| Treatment (Trial) | Patient Population | Primary Endpoint | Change from Baseline in Trough FEV1 (Liters) | Annual Rate of Moderate-to-Severe Exacerbations |
| This compound (NCT00629239) | Moderate to severe COPD | Change from baseline in FEV1 | 0.026 (vs. placebo, p=0.69)[1] | Not Assessed |
| Indacaterol/Glycopyrronium (LABA/LAMA) (FLAME) | Moderate to very severe COPD with a history of exacerbations | Rate of all COPD exacerbations | 0.07 (vs. Salmeterol/Fluticasone) | 3.59 (vs. 4.03 with Salmeterol/Fluticasone (B1203827); Rate Ratio 0.89, p=0.003) |
| Fluticasone Furoate/Umeclidinium/Vilanterol (ICS/LABA/LAMA) (IMPACT) | Symptomatic COPD with a history of exacerbations | Annual rate of moderate or severe exacerbations | 0.097 (vs. Umeclidinium/Vilanterol) | 0.91 (vs. 1.21 with Umeclidinium/Vilanterol; Rate Ratio 0.75, p<0.001)[2] |
| Beclometasone/Formoterol/Glycopyrronium (ICS/LABA/LAMA) (TRINITY) | Severe to very severe COPD with a history of exacerbations | Rate of moderate-to-severe exacerbations | 0.061 (vs. Tiotropium, p<0.0001)[3] | 0.46 (vs. 0.57 with Tiotropium; Rate Ratio 0.80, p=0.0025)[3][4] |
Table 2: Comparison of Safety Outcomes (Adverse Events)
| Treatment (Trial) | Most Common Adverse Events | Pneumonia Incidence |
| This compound (NCT00629239) | Treatment-related adverse events were similar to placebo (13 with this compound vs. 14 with placebo).[1] One serious adverse event of deep vein thrombosis was considered treatment-related.[1] | Not Reported |
| Indacaterol/Glycopyrronium (LABA/LAMA) (FLAME) | COPD exacerbation, nasopharyngitis, cough | 3.2% (vs. 4.8% with Salmeterol/Fluticasone, p=0.017) |
| Fluticasone Furoate/Umeclidinium/Vilanterol (ICS/LABA/LAMA) (IMPACT) | Viral upper respiratory tract infection, worsening of COPD, upper respiratory tract infection, pneumonia | 8% (vs. 5% with Umeclidinium/Vilanterol) |
| Beclometasone/Formoterol/Glycopyrronium (ICS/LABA/LAMA) (TRINITY) | Nasopharyngitis, headache, upper respiratory tract infection | 2% (vs. 1% with Tiotropium)[3] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key clinical trials cited in this guide.
This compound: NCT00629239 Trial Protocol
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Participants : 65 patients with moderate to severe COPD, aged 40 years or older, with a smoking history of at least 10 pack-years.[5]
-
Inclusion Criteria : Clinical diagnosis of COPD with symptoms for more than one year, and a post-bronchodilator FEV1 of 40% to 80% of the predicted normal value.[5]
-
Exclusion Criteria : Clinically significant respiratory tract disorder other than COPD, history of clinically relevant arrhythmia, or active tuberculosis.[5]
-
Intervention : Patients were randomized to receive either inhaled this compound (300 µg) or a matching placebo, administered twice daily via a Turbuhaler® for 4 weeks.[1]
-
Outcome Measures :
-
Primary : Change from baseline in pre-dose FEV1 at the end of the 4-week treatment period.
-
Secondary : Morning and evening Peak Expiratory Flow (PEF), use of rescue medication, scores on the COPD Assessment Test (CAT), and safety and tolerability assessments.
-
-
Statistical Analysis : The primary efficacy variable (change from baseline in FEV1) was analyzed using an analysis of covariance (ANCOVA) model with treatment and country as factors and baseline FEV1 as a covariate.
Representative Protocol for Current Standard-of-Care (IMPACT Trial - NCT02164513)
-
Study Design : A randomized, double-blind, parallel-group, multicenter study.
-
Participants : 10,355 patients with symptomatic COPD and a history of one or more moderate or severe exacerbations in the prior year.
-
Inclusion Criteria : Age 40 years or older, a diagnosis of COPD, a post-bronchodilator FEV1 of less than 50% of the predicted value and a history of exacerbations, or a post-bronchodilator FEV1 of 50% to less than 80% of the predicted value and a history of two or more moderate exacerbations or one severe exacerbation in the prior year.
-
Intervention : Patients were randomized in a 2:2:1 ratio to receive either inhaled fluticasone furoate/umeclidinium/vilanterol (100/62.5/25 µg), fluticasone furoate/vilanterol (100/25 µg), or umeclidinium/vilanterol (62.5/25 µg), each administered once daily via a single inhaler for 52 weeks.
-
Outcome Measures :
-
Primary : The annual rate of moderate or severe COPD exacerbations.[2]
-
Secondary : Change from baseline in trough FEV1, time to first moderate or severe exacerbation, and health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ).
-
-
Statistical Analysis : The primary endpoint was analyzed using a negative binomial regression model, adjusted for treatment, geographic region, smoking status, and exacerbation history.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and current COPD treatments, as well as a generalized experimental workflow for a COPD clinical trial.
Signaling Pathways
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of LABA/LAMA Combination Therapy.
Caption: Mechanism of Action of Inhaled Corticosteroids (ICS).
Experimental Workflow
Caption: Generalized Workflow of a COPD Clinical Trial.
Conclusion
The clinical development of this compound for COPD was halted due to a lack of demonstrable efficacy in improving lung function or other relevant clinical outcomes. While the compound was found to be well-tolerated, its failure to meet primary endpoints in clinical trials stands in stark contrast to the established benefits of current standard-of-care treatments. Combination therapies, including LABA/LAMA and triple therapy (ICS/LABA/LAMA), have consistently shown significant improvements in lung function, reductions in exacerbation frequency, and enhancements in patients' quality of life. The data presented in this guide underscores the high bar for new COPD therapies and highlights the robust clinical evidence supporting the current treatment paradigms. For researchers and drug developers, the case of this compound serves as a crucial benchmark and a reminder of the complexities of targeting inflammatory pathways in COPD. Future drug development efforts will need to demonstrate superior or complementary efficacy to the current standards of care to be successful.
References
- 1. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. The Journal Club: COPD Exacerbations | Journal of COPD Foundation [journal.copdfoundation.org]
- 4. copdnewstoday.com [copdnewstoday.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Inhibitor Selectivity: AZD-4818 and the Bruton's Tyrosine Kinase (BTK) Inhibitor Class
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of inhibitor selectivity, addressing the initial topic of AZD-4818 and subsequently presenting a detailed comparison of a well-characterized class of kinase inhibitors, the Bruton's Tyrosine Kinase (BTK) inhibitors, as a pertinent example for researchers in drug development.
Understanding this compound: A CCR1 Antagonist
Initial interest in the selectivity profile of this compound has highlighted a key distinction in its mechanism of action. Contrary to being a kinase inhibitor, this compound is a potent and orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its therapeutic potential has been investigated in inflammatory conditions such as chronic obstructive pulmonary disease (COPD).[3] The mechanism of this compound involves blocking the binding of chemokine ligands to CCR1, thereby modulating inflammatory cell recruitment.[1] As this compound is not a kinase inhibitor, a direct comparison of its kinase selectivity profile with kinase inhibitors is not applicable.
To fulfill the core objective of providing a comparative guide on inhibitor selectivity for a scientific audience, this document will focus on a highly relevant class of kinase inhibitors: the BTK inhibitors. This class includes the first-generation inhibitor ibrutinib (B1684441) and second-generation inhibitors acalabrutinib (B560132) and zanubrutinib (B611923), which offer an excellent case study in the evolution of kinase inhibitor selectivity and its clinical implications.[4][5]
Comparative Selectivity Profile of BTK Inhibitors
The development of BTK inhibitors has revolutionized the treatment of B-cell malignancies.[6] A key differentiator among these agents is their selectivity profile, which dictates their on-target potency and off-target side effects.[5][7] Second-generation BTK inhibitors were designed to have greater selectivity for BTK to minimize off-target effects and improve tolerability.[7]
Data Presentation: Kinase Inhibition Profile
The following table summarizes the comparative selectivity of ibrutinib, acalabrutinib, and zanubrutinib against BTK and other key kinases. The data is derived from preclinical kinase profiling studies.[4][8][9] Lower IC50 values indicate greater potency. The number of off-target kinases inhibited provides a measure of selectivity.
| Kinase Target | Ibrutinib | Acalabrutinib | Zanubrutinib | Rationale for Comparison |
| BTK (IC50, nM) | ~0.5 | ~3.1 | ~0.35 | On-target potency |
| TEC (IC50, nM) | ~78 | >1000 | ~2.0 | Off-target associated with bleeding |
| EGFR (EC50, µM) | ~0.07 | >10 | ~0.39 | Off-target associated with rash and diarrhea |
| SRC Family (select kinases) | Inhibits | Minimal Inhibition | Minimal Inhibition | Off-target effects |
| Number of Off-Target Kinases Inhibited >65% at 1 µM * | 37 (9.4%) | 6 (1.5%) | 17 (4.3%) | Overall kinase selectivity |
*Data from KINOMEscan® platform screening against a panel of 395-403 non-mutant kinases. The number of kinases inhibited by more than 65% at a 1 µM concentration is shown. A lower number indicates higher selectivity.[8][10]
Signaling Pathway: B-Cell Receptor (BCR) and BTK
BTK is a critical signaling molecule downstream of the B-cell receptor (BCR).[11][12] Upon BCR activation, BTK is phosphorylated and in turn activates downstream pathways, such as PLCγ2, leading to NF-κB activation and promoting B-cell proliferation and survival.[13] Covalent BTK inhibitors block this pathway by irreversibly binding to a cysteine residue (Cys481) in the BTK active site.[14]
Caption: BTK signaling pathway downstream of the B-cell receptor (BCR).
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust and standardized experimental assays. The "gold standard" for quantifying protein kinase activity is the radiometric kinase assay.[15][16]
Protocol: In Vitro Radiometric Kinase Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against a specific kinase using radiolabeled ATP.
Objective: To measure the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a kinase substrate and quantify the inhibitory effect of test compounds.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Test inhibitors (e.g., Ibrutinib) dissolved in DMSO
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radiolabeled ATP stock solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
5x Laemmli sample buffer
-
Phosphocellulose filter paper or materials for SDS-PAGE
-
Scintillation counter or phosphorimager
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in kinase reaction buffer. Include a vehicle control (DMSO).
-
Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.
-
Prepare the ATP mix by combining non-radiolabeled ATP with [γ-³²P]ATP to achieve the desired final ATP concentration and specific activity.[17]
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate on ice, add the kinase/substrate master mix.
-
Add the diluted inhibitor or vehicle control to the respective tubes/wells. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATP mix. The typical final reaction volume is 25-50 µL.[17]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[16]
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding an equal volume of 7.5% phosphoric acid or by adding 5x Laemmli sample buffer for SDS-PAGE analysis.[17]
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers multiple times with phosphoric acid to remove unreacted [γ-³²P]ATP.
-
Alternatively, separate the reaction products using SDS-PAGE.
-
-
Quantification:
-
For filter paper assays, measure the incorporated radioactivity using a scintillation counter.
-
For SDS-PAGE, dry the gel and expose it to a phosphor screen. Quantify the radiolabeled substrate band using a phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
This guide provides a foundational comparison of inhibitor selectivity, highlighting the importance of understanding a compound's precise mechanism of action and offering a framework for evaluating kinase inhibitors. The provided data and protocols serve as a resource for researchers engaged in the discovery and development of targeted therapies.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. AZD 4818 - AdisInsight [adisinsight.springer.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
Why AZD-4818 failed in clinical trials compared to other drugs
The landscape of chronic obstructive pulmonary disease (COPD) treatment has seen numerous investigational drugs fall short in clinical trials. Among these is AZD-4818, a C-C chemokine receptor type 1 (CCR1) antagonist developed by AstraZeneca. Despite a strong preclinical rationale for its anti-inflammatory effects, this compound failed to demonstrate clinical efficacy in patients with moderate to severe COPD. This guide provides a detailed comparison of this compound's clinical trial performance against other COPD medications that were in development during a similar timeframe, supported by experimental data, protocols, and pathway visualizations.
Executive Summary of Clinical Trial Outcomes
This compound, an orally inhaled CCR1 antagonist, was investigated for its potential to reduce airway inflammation in COPD. However, a key Phase II clinical trial (NCT00629239) revealed that despite being well-tolerated, this compound showed no significant improvement in lung function or other clinical endpoints compared to placebo.[1][2] This outcome is consistent with the broader trend of disappointing results for CCR1 antagonists in various inflammatory diseases. In contrast, other drugs for COPD with different mechanisms of action, such as the long-acting muscarinic antagonist (LAMA) aclidinium (B1254267) bromide, the long-acting beta2-agonist (LABA) indacaterol (B1671819), and the phosphodiesterase-4 (PDE4) inhibitor roflumilast (B1684550), demonstrated statistically significant and clinically meaningful improvements in lung function and other relevant outcomes in their respective clinical trial programs.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key quantitative data from the clinical trials of this compound and its comparators.
Table 1: Efficacy of this compound in Moderate to Severe COPD (NCT00629239)
| Outcome Measure | This compound (300µg twice daily) | Placebo | Difference (this compound - Placebo) | p-value |
| Change from baseline in FEV₁ (L) | - | - | 0.026 | 0.69 |
| Change from baseline in morning PEF (L/min) | - | - | -6 | 0.23 |
FEV₁: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow. Data from Kerstjens et al., 2010.[1][2]
Table 2: Efficacy of Aclidinium Bromide in Moderate to Severe COPD (ATTAIN Study)
| Outcome Measure | Aclidinium Bromide (400µg twice daily) | Placebo | Difference (Aclidinium - Placebo) | p-value |
| Change from baseline in trough FEV₁ (mL) at week 24 | - | - | 128 | <0.0001 |
| Change from baseline in peak FEV₁ (mL) at week 24 | - | - | 209 | <0.0001 |
FEV₁: Forced Expiratory Volume in 1 second. Data from Jones et al., 2012.[3][4][5]
Table 3: Efficacy of Indacaterol in Moderate to Severe COPD (INHANCE Study)
| Outcome Measure | Indacaterol (150µg once daily) | Placebo | Tiotropium (B1237716) (18µg once daily) |
| Change from baseline in trough FEV₁ (L) at 12 weeks | 0.17 | 0.01 | 0.14 |
FEV₁: Forced Expiratory Volume in 1 second. Data from Donohue et al., 2010.[6]
Table 4: Efficacy of Roflumilast in Severe COPD
| Outcome Measure | Roflumilast (500µg once daily) | Placebo |
| Change from baseline in pre-bronchodilator FEV₁ (mL) | 48 | - |
| Reduction in rate of moderate to severe exacerbations | 17% | - |
FEV₁: Forced Expiratory Volume in 1 second. Data from Calverley et al., 2009.
Detailed Experimental Protocols
This compound (NCT00629239)
This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
-
Participants: 65 patients with moderate to severe COPD, aged 40 years or older, with a smoking history of at least 10 pack-years.
-
Intervention: Patients were randomized to receive either inhaled this compound (300µg) or placebo twice daily for 4 weeks.
-
Primary Endpoint: The primary outcome was the change from baseline in trough Forced Expiratory Volume in 1 second (FEV₁).
-
Secondary Endpoints: Included changes in morning and evening Peak Expiratory Flow (PEF), use of rescue medication, and scores on the St. George's Respiratory Questionnaire (SGRQ) and the Clinical COPD Questionnaire (CCQ).
-
Inclusion Criteria: Clinical diagnosis of COPD, FEV₁/FVC ratio < 0.70, and FEV₁ between 40% and 80% of predicted normal value.[7]
-
Exclusion Criteria: History of asthma, recent respiratory tract infection, or significant cardiovascular disease.[7]
Aclidinium Bromide (ATTAIN Study - NCT01001494)
This was a Phase III, randomized, double-blind, placebo-controlled, parallel-group study.[3][4][5]
-
Participants: 828 patients with moderate to severe COPD.
-
Intervention: Patients were randomized to receive inhaled aclidinium bromide (200µg or 400µg) or placebo twice daily for 24 weeks.
-
Primary Endpoint: Change from baseline in trough FEV₁ at week 24.
-
Secondary Endpoints: Peak FEV₁, health status (SGRQ), and dyspnea (Transitional Dyspnea Index - TDI).
-
Inclusion Criteria: Diagnosis of stable COPD, aged 40 years or older, and a smoking history of at least 10 pack-years.
-
Exclusion Criteria: History of asthma, recent COPD exacerbation, or unstable cardiac conditions.[8]
Indacaterol (INHANCE Study - NCT00463567)
This was a Phase III, randomized, double-blind, placebo-controlled study with an open-label active comparator.[6]
-
Participants: Patients with moderate-to-severe COPD.
-
Intervention: Patients were randomized to receive indacaterol (150µg or 300µg once daily), placebo, or open-label tiotropium (18µg once daily) for 26 weeks.
-
Primary Endpoint: Trough FEV₁ at 12 weeks.
-
Secondary Endpoints: Health status (SGRQ), dyspnea (TDI), and exacerbation rates.
-
Study Design: The trial utilized an adaptive seamless design to select the optimal doses of indacaterol to move forward.[6]
Roflumilast (RECORD Study)
This was a Phase III, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 1,411 patients with moderate to severe COPD.
-
Intervention: Patients were randomized to receive roflumilast (250µg or 500µg) or placebo once daily for 24 weeks.
-
Primary Endpoint: Change from baseline in post-bronchodilator FEV₁.
-
Secondary Endpoints: Health-related quality of life and exacerbation rates.
Visualizing the Science Behind this compound's Failure
Signaling Pathway of CCR1 in COPD
The rationale for targeting CCR1 in COPD stems from its role in mediating the recruitment of inflammatory cells to the lungs. The following diagram illustrates the proposed signaling pathway.
Caption: CCR1 signaling pathway in inflammatory cell recruitment.
Experimental Workflow of a Preclinical COPD Model
Preclinical studies are crucial for the initial evaluation of drug candidates. The following diagram outlines a typical experimental workflow for a cigarette smoke-induced COPD model in mice, a common preclinical model.
Caption: Workflow of a preclinical cigarette smoke-induced COPD model.
Conclusion: Why this compound Failed Where Others Succeeded
The failure of this compound in clinical trials for COPD can be attributed to a lack of clinical efficacy, despite a plausible mechanism of action and acceptable safety profile.[1][2] Several factors may have contributed to this outcome:
-
Redundancy in Inflammatory Pathways: The inflammatory cascade in COPD is complex and involves multiple pathways. Targeting a single receptor, CCR1, may not be sufficient to produce a clinically meaningful anti-inflammatory effect.
-
Disconnect Between Preclinical Models and Human Disease: While preclinical models, such as the cigarette smoke-induced model in mice, are valuable tools, they may not fully recapitulate the complex pathophysiology of human COPD.[9][10] The inflammatory response in these models might be more dependent on CCR1 than in established human disease.
-
Patient Heterogeneity: COPD is a heterogeneous disease with different underlying inflammatory profiles (endotypes). It is possible that a subset of patients with a predominantly CCR1-driven inflammation might have responded to this compound, but this was not investigated in the Phase II trial.
-
Superior Efficacy of Alternative Mechanisms: The success of drugs like aclidinium bromide (anticholinergic), indacaterol (beta2-agonist), and roflumilast (PDE4 inhibitor) highlights the clinical benefit of targeting bronchoconstriction and a different spectrum of inflammatory mediators. These drugs provided significant improvements in lung function, which is a primary driver of symptoms and a key endpoint in COPD trials. This compound, by solely targeting an inflammatory pathway without a direct bronchodilator effect, faced a higher bar for demonstrating clinical benefit.
References
- 1. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Efficacy and safety of twice-daily aclidinium bromide in COPD patients: the ATTAIN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. scilit.com [scilit.com]
- 6. atsjournals.org [atsjournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. COPD: preclinical models and emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical animal models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AZD-4818: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
Researchers, scientists, and drug development professionals handling AZD-4818 require clear and immediate safety and logistical information for its proper disposal. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive, step-by-step procedure based on general best practices for the disposal of research-grade chemical compounds. It is imperative to treat compounds with unknown hazard profiles as potentially hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation of waste containers, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
Properly segregate waste contaminated with this compound from other laboratory waste streams. Do not mix with biohazardous or radioactive waste unless your institution's guidelines specifically permit it.
-
Solid Waste: This category includes any items that have come into contact with this compound, such as:
-
Contaminated gloves, weigh boats, and bench paper
-
Used pipette tips and vials
-
Surplus or expired solid this compound compound
-
-
Liquid Waste: This includes:
-
Solutions containing this compound
-
Solvents used to rinse containers that held this compound
-
2. Use of Appropriate Waste Containers:
Select waste containers that are chemically compatible with the waste they will hold.
-
For Solid Waste: Use a designated, puncture-resistant container with a secure lid. A clearly labeled, heavy-duty plastic bag may be acceptable for non-sharp solid waste, but a rigid container is preferred.
-
For Liquid Waste: Collect liquid waste in a chemically resistant container with a secure, screw-on cap to prevent leaks and evaporation. Ensure the container material is compatible with the solvents used.
3. Proper Labeling of Waste Containers:
Accurate and clear labeling is crucial for safe handling and disposal.
-
All waste containers must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound".
-
If the waste is a solution, list all chemical components, including solvents, with their approximate concentrations.
-
Include the name of the principal investigator and the laboratory contact information.
-
Indicate the date when the waste was first added to the container.
4. Safe Storage of Chemical Waste:
Store waste containers in a designated and secure area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent accidental reactions.
-
Do not overfill waste containers. It is generally recommended to fill containers to no more than 80% of their capacity.
5. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. EHS personnel are trained in the proper handling, transportation, and disposal of hazardous materials and will ensure that the waste is managed in compliance with all federal, state, and local regulations.
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the disposal procedures outlined above are based on widely accepted laboratory safety protocols for handling research chemicals. The fundamental principle is to prevent the release of the chemical into the environment and to ensure the safety of all laboratory personnel.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision-making for this compound disposal.
Disclaimer: The information provided in this document is intended as a guide and is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all applicable federal, state, and local regulations. If a Safety Data Sheet is available from the supplier of this compound, its instructions should be followed.
Personal protective equipment for handling AZD-4818
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling AZD-4818. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on general laboratory safety protocols for research chemicals, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Hazard Identification and Precautions
This compound is a potent, orally active antagonist of the chemokine CCR1 receptor and is intended for research use only.[1] While it may be shipped as a non-hazardous chemical, it is crucial to handle it with care due to its biological activity.[2] All personnel must be trained in the proper handling of potent research compounds.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile or latex gloves- Safety glasses with side shields |
| Weighing and Aliquoting (Powder) | - Double-gloving with nitrile gloves- Impermeable lab coat or gown- Safety goggles or a face shield- Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Impermeable lab coat- Safety glasses with side shields |
| Waste Disposal | - Nitrile gloves- Impermeable lab coat- Safety glasses with side shields |
General laboratory practice dictates that eye protection, such as safety glasses or goggles, and gloves should be worn when handling any chemical.[3] For handling hazardous drugs, which can include potent research compounds, more stringent PPE such as chemotherapy-tested gloves and impermeable gowns are recommended.[4][5]
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Storage Conditions:
-
Powder (Long-term): Store at -20°C for up to two years.[2][6]
-
Powder (Short-term): Store in a dry, dark place at 0 - 4°C for days to weeks.[2]
-
Stock Solutions:
Solution Preparation:
-
It is not soluble in water.[2]
-
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]
-
If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[1]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is necessary.
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Small Spill (Powder) | Gently cover the spill with absorbent paper towels. Wet the towels with a suitable solvent (e.g., ethanol) to dampen the powder and prevent aerosolization. Carefully wipe up the material, place it in a sealed container, and dispose of it as chemical waste. |
| Small Spill (Solution) | Absorb the spill with inert material (e.g., vermiculite, sand, or earth). Place in a sealed container for disposal as chemical waste. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused material, should be treated as chemical waste.
-
Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of it down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance on disposal procedures.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound | CCR | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
